Fucosterol is a steroid alcohol with a structure similar to cholesterol but with a distinctive side chain featuring a 24-ethylidene group [1] [2]. It is a major component of the sterol profile in brown macroalgae (Phaeophyceae), where it can constitute between 4% to over 95% of the total phytosterol content [2].
Quantitative analysis via HPLC reveals significant variation in this compound content across different algal species [3]. The table below lists the this compound content measured in 70% ethanol extracts of various algae.
| Algal Species | This compound Content (mg/g dry weight of extract) |
|---|---|
| Desmarestia tabacoides | 81.67 [3] |
| Agarum clathratum | 78.70 [3] |
| Sargassum miyabei | 24.33 [3] |
| Ecklonia cava | 7.32 [3] |
| Sargassum horneri | 4.53 [3] |
| Eisenia bicyclis | 1.38 [3] |
This compound exerts its multifaceted effects primarily by modulating key cellular signaling pathways. Its anti-inflammatory and antioxidant mechanisms are particularly well-documented.
The following diagram illustrates the central signaling pathways through which this compound is known to exert its anti-inflammatory and antioxidant effects.
The evidence for these mechanisms comes from robust in vitro and in vivo models.
In Vitro Anti-Inflammatory Models
In Vivo Anti-Atherosclerosis Model
Molecular Docking for Neuroprotection
From a pharmaceutical perspective, this compound exhibits promising drug-like properties.
ADMET/Toxicity Profile: In silico predictions and experimental studies suggest this compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties, with a good predicted brain/blood partition coefficient, indicating it can cross the blood-brain barrier [4]. Toxicity assessments in human cell lines (e.g., HEK293) and zebrafish embryos indicate a relatively safe profile, though clinical-stage safety data is still lacking [2] [7].
Synthesis of New Analogs: Recent research has successfully synthesized new secosteroids (vitamin D-like compounds) from this compound. Studies in Caco-2 intestinal model cells show these novel compounds have intestinal absorption comparable to vitamin D₃, opening avenues for developing new therapeutic agents with unique biological activities [8].
This compound is a promising phytosterol from brown algae with a broad spectrum of biological activities. Its well-characterized mechanisms, favorable preliminary toxicity profile, and potential for chemical modification make it a strong candidate for further development in nutraceuticals and pharmaceuticals, particularly for managing inflammatory, metabolic, and neurodegenerative diseases.
Fucosterol (C₂₉H₄₈O) is a unique phytosterol predominantly isolated from brown marine algae, first identified in the species Fucus vesiculosus by Heilbron and colleagues in the early 20th century [1] [2]. This compound represents a significant class of marine-derived sterols characterized by its 24-ethylidene cholesterol structure and has emerged as a promising candidate for pharmaceutical development due to its diverse biological activities. Early research on this compound primarily focused on its structural elucidation and natural abundance in various marine sources, with subsequent studies revealing its extensive therapeutic potential [3] [1]. The empirical formula and structural configuration were gradually characterized through advanced spectroscopic methods, establishing this compound as the principal sterol in many brown algae species, often comprising 83-97% of total sterol content in species such as Himanthalia elongata, Undaria pinnatifida, and Laminaria ochroleuca [1].
The historical trajectory of this compound research reflects evolving trends in natural product discovery. Initial investigations in the mid-20th century focused primarily on chemical characterization and distribution patterns across various algal species [2]. By the late 1990s and early 2000s, research emphasis shifted toward biological evaluation, with early studies demonstrating cholesterol-lowering effects in rat models by displacing cholesterol from bile salt micelles [2]. This foundational work paved the way for contemporary research exploring this compound's multifaceted pharmacological properties, including anti-cancer, anti-inflammatory, anti-oxidant, and neuroprotective activities [3] [4] [1]. The compound's abundance in edible brown algae, combined with its favorable safety profile, has accelerated research interest, particularly in the context of nutraceutical development and preventive medicine [1].
This compound (24-ethylidene cholesterol) is a steroidal compound with a molecular weight of 412.7 g/mol, characterized by a cyclopentanoperhydrophenanthrene ring system common to all sterols, with specific modifications including a 24-ethylidene group in its side chain [3] [1]. The compound typically presents as white needle-like crystals with a melting point of 124°C and demonstrates lipophilic properties, being insoluble in water, slightly soluble in ethanol and acetone, and readily soluble in nonpolar organic solvents [3]. These physical characteristics significantly influence its extraction methodologies and biological interactions, particularly with cellular membranes and lipid-rich environments.
The structural uniqueness of this compound lies in its side chain configuration, which features a double bond at the C-24(28) position, distinguishing it from terrestrial plant sterols like β-sitosterol and stigmasterol [1] [2]. Advanced spectroscopic techniques, including ¹H-NMR and ¹³C-NMR, have been essential for characterizing this structure and identifying this compound in complex biological mixtures. Infrared (IR) spectroscopy reveals characteristic absorption peaks at 3400 cm⁻¹ (hydroxyl group) and 1600 cm⁻¹ (olefin group) [1]. The structural analogs of this compound, including saringosterol, 24-ketocholesterol, and 24-hydroperoxy-24-vinyl-cholesterol, have also been identified in various brown algae species, exhibiting varying biological activities [2]. These structural features underpin this compound's interactions with cellular targets, including membrane receptors and enzymatic proteins, facilitating its diverse pharmacological effects.
Table 1: Fundamental Physicochemical Properties of this compound
| Property | Specification | Analytical Method |
|---|---|---|
| Molecular Formula | C₂₉H₄₈O | Elemental Analysis, Mass Spectrometry |
| Molecular Weight | 412.7 g/mol | Mass Spectrometry |
| Melting Point | 124°C | Differential Scanning Calorimetry |
| Crystal Form | White needle-like crystals | Polarized Light Microscopy |
| Water Solubility | Insoluble | Equilibrium Solubility Method |
| Solubility in Ethanol | Slightly soluble | Equilibrium Solubility Method |
| Characteristic IR Peaks | 3400 cm⁻¹ (OH), 1600 cm⁻¹ (C=C) | Fourier Transform Infrared Spectroscopy |
This compound demonstrates significant antiproliferative effects against various cancer cell lines through multiple mechanisms. In non-small cell lung cancer (NSCLC), this compound suppresses progression by targeting GRB2 and activating the Raf/MEK/ERK signaling pathway, as confirmed through network pharmacology and molecular docking studies [5]. The compound exhibits selective cytotoxicity against lung cancer cell lines A549 and SK-LU-1 with IC₅₀ values of approximately 15 μM, inducing apoptosis through modulation of Bcl-2 family proteins (increased Bax and decreased Bcl-2 expression) and activation of caspase-3 [3]. Additionally, this compound triggers G2/M cell cycle arrest in these cells by downregulating Cdc2, Cyclin A, and Cyclin B1, while upregulating cell cycle inhibitors p21Cip1 and p27Kip1 [3]. Similar effects have been observed in cervical cancer (HeLa) and breast cancer (T47D) cells, with reported IC₅₀ values of 40 μM and 27.94 ± 9.3 μg/mL, respectively [3]. The anti-invasive properties of this compound further enhance its anticancer potential, as demonstrated by inhibition of A549 and SK-LU-1 cell invasion [3].
The anti-inflammatory activity of this compound has been extensively documented in various experimental models. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this compound inhibits the expression of pro-inflammatory mediators including inducible nitric oxide synthase (iNOS), TNF-α, and IL-6 through suppression of NF-κB transcriptional activity and modulation of the p38 MAPK pathway [3] [1]. This anti-inflammatory efficacy extends to in vivo models, where this compound attenuates pathological changes in high-cholesterol diet-induced atherosclerosis in ApoE⁻/⁻ mice by reducing macrophage infiltration, inflammatory response, and oxidative stress [6]. The antioxidant capacity of this compound involves activation of the Nrf2/HO-1 signaling pathway, which enhances cellular defense against oxidative stress [7]. In human dermal fibroblasts stimulated with TNF-α/IFN-γ, this compound significantly reduces intracellular ROS production and regulates NF-κB/MAPK signaling pathways, demonstrating its potential for mitigating oxidative stress-associated tissue damage [7].
This compound exhibits promising metabolic regulatory activities, including anti-adipogenic effects through activation of both AMPK and Wnt/β-catenin signaling pathways [8]. In 3T3-L1 preadipocytes, this compound upregulates phosphorylations of AMPK and ACC while activating key components of Wnt signaling including β-catenin, DVL2, and cyclin D1 [8]. These actions lead to the downregulation of adipogenic transcriptional factors PPARγ, C/EBPα, and SREBP-1c, effectively inhibiting adipogenesis [8]. In the neurological domain, this compound demonstrates neuroprotective potential through multiple pathways, including inhibition of acetyl- and butyryl-cholinesterase, reduction of β-secretase (BACE1) activity, and attenuation of Aβ-induced neuronal death [4]. Network pharmacology approaches have revealed that this compound targets signaling molecules intimately associated with neuronal survival, immune response, and inflammation, including TNF, MAPK, PI3K/Akt, neurotrophin, and toll-like receptor signaling pathways [4].
Table 2: Bioactivity Profile of this compound Across Experimental Models
| Biological Activity | Experimental Model | Key Findings | Mechanistic Insights |
|---|---|---|---|
| Anticancer | NSCLC cell lines | Inhibition of proliferation (IC₅₀ ~15 μM) | Targets GRB2, activates Raf/MEK/ERK pathway, induces apoptosis |
| Anticancer | HeLa cervical cancer cells | Selective inhibition (IC₅₀ 40 μM) | Induces mitochondrial-mediated apoptosis, inhibits PI3K/Akt/mTOR |
| Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages | Inhibits NO, TNF-α, IL-6 production | Suppresses NF-κB activation, modulates p38 MAPK pathway |
| Anti-atherosclerotic | ApoE⁻/⁻ mice on high-fat diet | Reduces atherosclerotic plaques | Inhibits inflammatory response, decreases oxidative stress |
| Anti-adipogenic | 3T3-L1 preadipocytes | Suppresses adipogenesis | Activates AMPK and Wnt/β-catenin signaling |
| Neuroprotective | Aβ-induced neurotoxicity models | Attenuates neuronal death | Inhibits acetylcholinesterase, BACE1, modulates multiple pathways |
Network pharmacology studies have revealed that this compound exerts its multifaceted effects through modulation of critical signaling cascades [5] [4]. The compound targets numerous proteins involved in cellular processes including proliferation, apoptosis, inflammation, and antioxidant defense. Among the most significantly affected pathways are MAPK signaling, PI3K/Akt signaling, TNF signaling, and NF-κB signaling [5] [4]. These pathways are interconnected and collectively regulate fundamental cellular responses to various stimuli. For instance, in NSCLC, this compound specifically targets GRB2, an adaptor protein that initiates the Raf/MEK/ERK signaling cascade, ultimately influencing gene expression patterns that determine cell fate [5]. The following diagram illustrates the complex network of this compound's interactions with key cellular targets and pathways:
Diagram 1: Network visualization of this compound's multi-target effects on key cellular pathways and resulting biological outcomes
In NSCLC, this compound exerts its anti-cancer effects primarily through interference with the GRB2-initiated signaling cascade [5]. Molecular docking studies confirm that this compound exhibits significant binding affinity to GRB2, an adaptor protein that links activated growth factor receptors to the Ras/MAPK pathway [5]. This interaction prevents GRB2 from activating Son of Sevenless (SOS), which subsequently inhibits the conversion of Ras-GDP to Ras-GTP. The downstream consequences include reduced activation of Raf, MEK, and ERK, ultimately leading to decreased expression of transcription factors that promote cell proliferation and survival [5]. The following diagram details this specific signaling pathway:
Diagram 2: Detailed mechanism of this compound in NSCLC via inhibition of GRB2-mediated Raf/MEK/ERK signaling pathway
The anti-inflammatory activity of this compound primarily involves suppression of NF-κB signaling and modulation of MAPK pathways [6] [7]. In LPS-stimulated macrophages and TNF-α/IFN-γ-stimulated human dermal fibroblasts, this compound inhibits the phosphorylation and degradation of IκBα, thereby preventing nuclear translocation of the NF-κB complex and subsequent expression of pro-inflammatory genes [7]. Simultaneously, this compound reduces the phosphorylation of p38, JNK, and ERK, key components of MAPK signaling that regulate inflammatory responses [7]. For antioxidant activity, this compound activates the Nrf2/HO-1 pathway, promoting the translocation of Nrf2 to the nucleus where it binds to antioxidant response elements (ARE) and induces the expression of cytoprotective genes including heme oxygenase-1 (HO-1) [7]. This coordinated modulation of inflammatory and antioxidant pathways underlies this compound's protective effects in various disease models.
The isolation of this compound from brown algae typically begins with solvent extraction of dried, powdered algal material using methanol, ethanol, or n-hexane [1] [7]. A standardized protocol involves sequential extraction of 100g dried algal powder with 70% ethanol (3×1L) for 12 hours each at room temperature with continuous agitation [7]. The combined extracts are concentrated under reduced pressure using a rotary evaporator (40°C) to obtain a crude extract. This crude material is then subjected to liquid-liquid partitioning between water and hexane (1:1 v/v) in a separatory funnel, with the hexane layer containing the majority of sterol compounds [7]. The hexane fraction is concentrated and further purified using silica gel column chromatography with a gradient elution of hexane:ethyl acetate (from 100:0 to 70:30 v/v) to separate this compound from other lipophilic compounds [1].
Advanced purification can be achieved through preparative high-performance liquid chromatography (HPLC) using a normal-phase column (e.g., Silica 5μm, 250×10mm) with isocratic elution of hexane:isopropanol (95:5 v/v) at a flow rate of 2mL/min [7]. Detection is typically performed with UV detection at 210nm. The identity of purified this compound should be confirmed through spectroscopic methods including ¹H-NMR (500 MHz, CDCl₃): δ 5.35 (1H, m, H-6), 5.15 (1H, dd, J=15.2, 8.4 Hz, H-28), 5.03 (1H, dd, J=15.2, 8.4 Hz, H-28), 3.61 (1H, m, H-3), 1.03 (3H, s, H-19), 0.99 (3H, d, J=6.6 Hz, H-21), 0.95 (3H, d, J=6.8 Hz, H-26), 0.92 (3H, d, J=6.8 Hz, H-27), 0.69 (3H, s, H-18); and ¹³C-NMR (125 MHz, CDCl₃) [1].
For evaluating anticancer activity, the MTT assay is widely employed to assess cell viability [3]. Typically, cancer cells (e.g., A549, SK-LU-1, HeLa) are seeded in 96-well plates (5×10³ cells/well) and incubated for 24h. This compound is dissolved in DMSO and diluted with culture medium to various concentrations (0-200μM), with final DMSO concentration not exceeding 0.1%. Cells are treated with this compound for 48-72h, followed by addition of MTT solution (0.5mg/mL) and incubation for 4h. The formed formazan crystals are dissolved in DMSO, and absorbance is measured at 570nm. IC₅₀ values are calculated using nonlinear regression analysis [3].
For mechanistic studies, western blot analysis is performed to examine protein expression [7]. After treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentrations are determined using the BCA assay, and equal amounts of protein (20-30μg) are separated by SDS-PAGE and transferred to PVDF membranes. Membranes are blocked with 5% non-fat milk and incubated with primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-p-ERK, anti-p-Akt) overnight at 4°C, followed by HRP-conjugated secondary antibodies. Protein bands are visualized using enhanced chemiluminescence, and band intensities are quantified by densitometry [7].
Molecular docking simulations are valuable for predicting interactions between this compound and potential protein targets [5] [4]. The 3D structure of this compound (CID: 5281328) can be obtained from PubChem database, while protein structures (e.g., GRB2, PDB code: 6SDF) are retrieved from the Protein Data Bank [5]. Proteins are prepared by removing water molecules and original ligands, adding hydrogen atoms, and assigning partial charges using tools like AutoDock Tools. Docking simulations are performed using AutoDock Vina with a grid box encompassing the binding site of interest. The resulting poses are ranked by binding affinity (kcal/mol), and the most favorable binding mode is analyzed for specific interactions (hydrogen bonds, hydrophobic interactions) using visualization software such as PyMol and LigPlot [5].
Table 3: Standard Experimental Parameters for this compound Bioactivity Assessment
| Assay Type | Cell Lines/Models | Standard Concentrations | Exposure Duration | Key Endpoints |
|---|---|---|---|---|
| Cytotoxicity (MTT) | A549, SK-LU-1, HeLa, T47D | 0-200 μM | 48-72 hours | IC₅₀ values, dose-response curves |
| Apoptosis Assay | Various cancer cell lines | 10-100 μM | 24-48 hours | Caspase activation, Bax/Bcl-2 ratio, MMP loss |
| Cell Cycle Analysis | A549, SK-LU-1 | 10-100 μM | 24 hours | G2/M arrest, cyclin expression |
| Anti-inflammatory | RAW 264.7, HDF cells | 10-120 μM | 6-24 hours | NO production, TNF-α, IL-6, IL-1β levels |
| Molecular Docking | GRB2, LXR-β, TrkB | N/A | N/A | Binding affinity, interaction patterns |
| In Vivo Studies | Immobilized mice, ApoE⁻/⁻ mice | 10-30 mg/kg/day | 1-12 weeks | Muscle mass, plaque area, inflammatory markers |
Despite the promising bioactivities demonstrated by this compound in preclinical studies, several significant challenges remain before its clinical translation can be realized. Current research has primarily focused on in vitro and animal models, with a notable absence of clinical trials in human subjects [1]. The majority of studies have utilized relatively high concentrations of this compound (IC₅₀ values typically in the 15-100μM range) to elicit therapeutic effects, raising questions about achievable physiological concentrations through oral administration [3] [1]. Furthermore, while this compound generally demonstrates low toxicity in various cell lines and animal models, comprehensive safety profiling, including chronic toxicity studies, reproductive toxicity assessments, and potential drug interactions, remains limited [1]. Another critical challenge lies in the optimization of bioavailability, as this compound's lipophilic nature and large molecular weight may limit its absorption and distribution to target tissues [1].
Future research directions should prioritize addressing these gaps to facilitate the development of this compound as a viable therapeutic agent. Key priorities include the development of novel formulation strategies such as nanoemulsions, liposomes, or solid lipid nanoparticles to enhance this compound's aqueous solubility and bioavailability [1]. Additionally, structure-activity relationship (SAR) studies through synthetic modification of the this compound scaffold may yield analogs with improved potency and pharmacokinetic properties [1]. The field would also benefit from more systematic mechanistic studies employing omics technologies (transcriptomics, proteomics, metabolomics) to comprehensively elucidate this compound's polypharmacology [4]. Finally, establishing standardized quality control protocols for this compound extraction and quantification will be essential for ensuring consistency in preclinical and eventual clinical studies [1]. With these advancements, this compound holds significant promise as a multi-target therapeutic agent for various chronic diseases, particularly cancer, metabolic disorders, and neurodegenerative conditions.
Fucosterol is primarily identified and characterized using a combination of spectroscopic techniques. The following table summarizes the key methods and their specific roles in the identification process.
| Technique | Key Functional Groups / Information | Characteristic Signals / Values for this compound |
|---|
| Nuclear Magnetic Resonance (NMR) [1] [2] | Overall carbon skeleton and proton environment | • (^1)H-NMR (500 MHz, CDCl₃, δH): 5.35 (1H, d, J=5.5 Hz, H-6), 5.18 (1H, q, J=6.5, 13.5 Hz, H-28), 3.53 (1H, m, H-3), 1.58 (3H, d, J=7.5 Hz, H-29), 1.02 (3H, s, H-19), 0.69 (3H, s, H-18) [1]. • (^{13})C-NMR (125 MHz, CDCl₃, δC): 147.2 (C-24), 141.0 (C-5), 121.9 (C-6), 115.8 (C-28), 72.0 (C-3) [1]. | | Mass Spectrometry (MS) [1] | Molecular weight and fragmentation pattern | • EI-MS m/z: 412 [M]+ (13.0), 314 (100), 299 (19.2), 271 (11.3), 229 (15.5) [1]. | | Infrared (IR) Spectroscopy [3] [4] | Characteristic functional groups | • Absorption peaks at ~3400 cm⁻¹ (hydroxyl group) and ~1600 cm⁻¹ (olefin group) [3] [4]. | | High-Performance Liquid Chromatography (HPLC) [1] | Purity, quantification, and separation | • Retention time: ~8.5 minutes under specified conditions [1]. |
The process from raw algae to a characterized this compound compound involves several key steps, from extraction to spectral analysis. The following diagram outlines this general workflow.
Here is a detailed breakdown of the steps in the workflow:
The table below summarizes the this compound content found in different algal species, based on a 2015 collection from Ulleungdo, Korea, and extracted with 70% ethanol [1] [2].
| Algal Species | This compound Content (mg/g of dry extract) |
|---|---|
| Desmarestia tabacoides | 81.67 |
| Agarum clathratum | 78.70 |
| Sargassum horneri | Information missing from sources |
| Sargassum serratifolium | Information missing from sources |
| Ecklonia cava | Information missing from sources |
| Eisenia bicyclis | Information missing from sources |
| Myagropsis myagroides | Information missing from sources |
| Codium fragile | Information missing from sources |
| Dictyopteris divaricata | Information missing from sources |
| Caulerpa okamurae | Information missing from sources |
| Sporochnus radiciformis | 0.22 |
For researchers aiming to reproduce these results or analyze new samples, the following validated HPLC method and extraction protocol is detailed below [1].
The following conditions were established and validated for the specific analysis of this compound [1]:
The method was validated for:
This compound exhibits a range of biological activities by interacting with specific cellular signaling pathways. The diagram below illustrates its anti-muscle atrophy mechanism, demonstrating how it regulates key pathways to promote protein synthesis and reduce degradation [3].
This compound counters muscle atrophy by modulating the Akt/mTOR/FoxO3a signaling pathway [3].
Beyond its effects on muscle atrophy, this compound acts on other critical pathways, as shown in the diagram below summarizing its anti-atherosclerotic and anti-inflammatory mechanisms [4] [3].
This compound's anti-atherosclerotic effect involves NF-κB, p38 MAPK, and PCSK9 pathways [4].
The broad bioactivity of this compound suggests significant potential for therapeutic application. Documented effects include [5] [4] [3]:
An important consideration for drug development is safety and toxicity. Current evidence indicates that this compound exhibits low toxicity in various animal and human cell lines, as well as in animal models [5]. However, a significant research gap remains, as no clinical studies on its safety in humans have been conducted. This is a crucial step before this compound can be widely developed for the nutraceutical and pharmaceutical industries [5].
The table below summarizes key toxicity data from recent in vitro and in vivo studies.
| Model System | Test Type | Endpoint (IC₅₀, LC₅₀, etc.) | Key Findings | Source Compound/Study |
|---|---|---|---|---|
| HEK293 Cells (Human Embryonic Kidney) | In vitro, MTT assay | IC₅₀ = 279.90 μg/mL | Concentration-dependent reduction in cell viability. | Purified Fucosterol [1] |
| Zebrafish Embryos | In vivo, Acute Toxicity | LC₅₀ = 173.60 μg/mL | Medial lethal concentration determined. | Purified this compound [1] |
| C2C12 Myotubes (Mouse Skeletal Muscle) | In vitro, Gene & Protein Expression | N/A | No signs of toxicity; inhibited expression of atrophy-related genes (atrogin-1, MuRF1) and pro-inflammatory cytokines (TNF-α, IL-6). | Purified this compound [2] |
| C57BL/6J Mice | In vivo, Repeated Dose (1 week) | 10 and 30 mg/kg/day | No adverse effects on body weight; significantly attenuated immobilization-induced muscle atrophy. | Purified this compound [2] |
| ApoE⁻/⁻ Mice (Atherosclerosis Model) | In vivo, Repeated Dose (12 weeks) | Not specified (treatment dose) | Reduced atherosclerotic plaques and lipid levels with no reported toxicity. | Purified this compound [3] |
| HUVECs (Human Umbilical Vein Endothelial Cells) | In vitro, CCK-8 assay | N/A | Attenuated ox-LDL-induced cell injury and apoptosis. | Purified this compound [3] |
For researchers looking to replicate or design safety assessments, here are the methodologies from key studies.
Cell Viability Assay (MTT) on HEK293 Cells [1]:
Zebrafish Embryo Acute Toxicity Test [1]:
In Vivo Model of Skeletal Muscle Atrophy [2]:
This compound's therapeutic effects and low toxicity are linked to its multi-target action on key cellular pathways. The diagram below illustrates the core mechanisms identified through network pharmacology and experimental validation.
This compound's modulation of cellular signaling pathways underpins its biological activities and low toxicity profile [4].
Anti-inflammatory and Anti-apoptotic Mechanisms: this compound inhibits the NF-κB and p38 MAPK signaling pathways, reducing the production of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) [3] [2]. This action protects cells from inflammation-induced damage and death. In vascular endothelial cells, this attenuation of inflammation and apoptosis contributes to its anti-atherosclerotic effect [3].
Anti-Muscle Atrophy Mechanism: In skeletal muscle atrophy models, this compound regulates the Akt/mTOR/FoxO3α signaling pathway [2]. It promotes protein synthesis by activating the PI3K/Akt/mTOR axis and suppresses protein degradation by inhibiting the transcription factor FoxO3α, which downregulates the E3 ubiquitin ligases Atrogin-1 and MuRF1. This dual action helps preserve muscle mass [2].
Despite promising safety data, certain critical gaps must be addressed before clinical development.
This compound presents a compelling safety profile in preliminary studies, characterized by low toxicity across various models and multi-target mechanisms that underpin its therapeutic potential. However, the absence of clinical data remains the primary hurdle. Future work should prioritize rigorous chronic toxicology assessments and well-designed clinical trials to firmly establish its safety for human use.
| Validation Parameter | Experimental Requirements | Acceptance Criteria | Reported Values for Fucosterol |
|---|---|---|---|
| Specificity | Resolution from closest eluting peak; Peak purity via PDA or MS [1] [2] | No interference at analyte retention time; Resolution ≥ 2.0 [3] [2] | Baseline resolution achieved at 8.5 min [1] |
| Linearity | Minimum of 5 concentrations (e.g., 50-150% of target) [4] [5] | Correlation coefficient (R²) ≥ 0.999 [1] [5] | R² = 0.9998 [1] |
| Accuracy (Recovery) | 9 determinations over 3 levels (e.g., 80%, 100%, 120%) [6] [2] | Recovery of 98-102% for assay; 90-110% for impurities [1] [5] | Recovery within 90-110% [1] |
| Precision (Repeatability) | 6 replicate injections of homogeneous sample [2] [5] | RSD ≤ 2.0% for assay content [4] [5] | RSD = 1.07% [1] |
| LOD & LOQ | Signal-to-noise ratio method [2] [5] | S/N ≈ 3:1 for LOD; S/N ≈ 10:1 for LOQ [2] [5] | LOD = 3.20 μg/mL; LOQ = 9.77 μg/mL [1] |
| Robustness | Deliberate variations in pH, temperature, flow rate, mobile phase [6] [3] | RSD of results < 2% despite variations [4] | Method resilient to minor changes [1] |
High-Performance Liquid Chromatography (HPLC) method validation is a critical regulatory requirement that provides documented evidence that an analytical method is suitable for its intended purpose [2] [5]. For pharmaceutical analysis and natural product characterization, validated methods ensure the continuing efficacy and safety of products, with regulatory authorities requiring such validation for marketing authorizations [7] [2]. The process establishes performance characteristics such as accuracy, precision, and specificity under defined conditions, guaranteeing that measured values have scientific worth and that analytical results are reliable, consistent, and accurate [6] [5].
This compound is an orange-colored marine carotenoid abundantly found in edible brown seaweeds, macro-microalgae, and diatoms, accounting for more than 10% of the estimated total natural production of carotenoids [8]. This bioactive compound has gained significant research interest due to its numerous health benefits, including antidiabetic, anticancer, antioxidant, anti-inflammatory, and cholesterol-lowering properties [1] [8]. The growing demand for this compound in nutraceutical and pharmaceutical products has created a pressing need for reliable analytical methods to quantify it accurately in various algal species and finished products [1] [8].
The following protocol is adapted from validated methods for this compound analysis in algal species [1]:
Standard Solution Preparation: Accurately weigh 1 mg of this compound reference standard and dissolve in 1 mL of HPLC-grade acetonitrile to prepare a stock solution (1 mg/mL). Prepare working standards through serial dilution to concentrations of 3.91, 7.82, 15.63, 31.25, 62.50, and 125.00 μg/mL [1].
Sample Extraction:
HPLC Instrumentation and Conditions:
Specificity Testing:
Linearity and Range:
Accuracy Evaluation:
Precision Assessment:
LOD and LOQ Determination:
Robustness Testing:
Before commencing validation experiments, establish and verify system suitability criteria to ensure the HPLC system is operating correctly [3] [5]. The following parameters should be evaluated using a standard this compound solution: resolution between this compound and closest eluting peak (≥2.0), tailing factor (<2.0), theoretical plates (>2000), and RSD of retention time and peak area for replicate injections (<1.0% and <2.0%, respectively) [3] [2].
Maintain comprehensive documentation throughout method development and validation, including a Master Validation Plan, detailed experimental procedures, raw data, chromatograms, calculations, and a final Validation Report [3] [4]. All documentation should comply with Good Manufacturing Practice (GMP) and Good Laboratory Practice (GLP) requirements and follow ICH guidelines Q2(R1) [7] [2]. Electronic records must comply with 21 CFR Part 11 if applicable [3].
The validated HPLC method for this compound analysis presented in this application note provides researchers with a reliable protocol for quantifying this important bioactive compound in algal species and related products. The method has demonstrated excellent specificity, linearity, accuracy, and precision, with the reported validation parameters from actual this compound studies meeting or exceeding standard acceptance criteria [1]. Proper implementation of this validated method, including strict adherence to system suitability requirements and comprehensive documentation, will ensure generation of reliable and regulatory-compliant data for pharmaceutical development, quality control, and research applications involving this compound-containing products.
This compound (C₂₉H₄₈O) is a prominent phytosterol predominantly found in brown marine algae and some green seaweed species. With a molecular weight of 412.70 g/mol, this sterol exists as white needle-like crystals with a melting point of 124°C and demonstrates low water solubility while being soluble in nonpolar organic solvents. [1] The compound's systematic IUPAC name is (1R,3aS,3bS,7S,9aR,9bS,11aR)-9a,11a-Dimethyl-1-[(2R,5E)-5-(propan-2-yl)hept-5-en-2-yl]-2,3,3a,3b,4,6,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-cyclopenta[a]phenanthren-7-ol, and it is characterized by its (E,E)-24-ethylcholest-5,24(28)-dien-3β-ol stereo configuration. [2] [3] [4]
Natural sources of this compound are primarily marine macroalgae, with brown seaweed species such as Sargassum horneri, Sargassum fusiforme, Ecklonia cava, and Undaria pinnatifida containing particularly high concentrations, ranging from 4% to 95% of total sterol content. [5] While most abundant in brown algae, this compound has also been identified in some green seaweed species including Ulva lactuca. [6] The structural features of this compound include a hydroxyl group at position C-3, double bonds between C-5 and C-6, and another at C-24(28) in the side chain, which contributes to its biological activities and extraction behavior. [5]
Traditional extraction methods for this compound typically involve organic solvent extraction followed by various purification steps. The most common approach utilizes polar solvents such as methanol, ethanol, or ethanol-water mixtures to efficiently extract this compound from dried, powdered algal biomass. [7] [5] The standard protocol involves multiple extraction cycles (typically 2-3) at room temperature or with mild heating, followed by concentration using rotary evaporation. [7] For 70% ethanol extraction, as described in studies using Sargassum horneri, the typical solid-to-liquid ratio is 1:10 to 1:20 (weight:volume), with extraction times of 12 hours per cycle, repeated three times to maximize yield. [7]
Sequential extraction approaches often begin with nonpolar solvents like n-hexane to remove lipids and pigments, followed by more polar solvents to extract this compound and other bioactive compounds. [5] After initial extraction, the crude extract is typically partitioned using immiscible solvent systems such as hexane-water or chloroform-water to separate this compound from highly polar compounds. The hexane fraction often contains the majority of sterols, including this compound, and can be further purified through column chromatography using silica gel with gradient elution of solvents with increasing polarity (e.g., hexane:ethyl acetate mixtures). [7] [5]
Innovative extraction technologies have emerged to improve efficiency, yield, and environmental sustainability. These methods include:
These green extraction approaches align with the principles of green chemistry by minimizing organic solvent use, reducing energy consumption, and employing environmentally friendly solvents. [8] [6] The development of these methods focuses not only on improving this compound yield but also on maintaining its chemical stability and reducing environmental impact, making them promising alternatives for industrial-scale applications. [8]
Table 1: Comparison of this compound Extraction Methods
| Method | Solvent System | Temperature | Time | Relative Yield | Key Advantages |
|---|---|---|---|---|---|
| Maceration | 70% Ethanol | Room temperature | 12-36 hours (multiple cycles) | Medium | Simple, low equipment cost, suitable for thermolabile compounds |
| Soxhlet Extraction | n-Hexane, Methanol | Solvent boiling point | 4-8 hours | High | Efficient, continuous extraction, high yield |
| Ultrasound-Assisted | Ethanol-Water mixtures | 40-60°C | 30-90 minutes | Medium-High | Reduced time, moderate temperature, improved efficiency |
| Microwave-Assisted | Ethanol-Water mixtures | 60-80°C | 5-20 minutes | High | Very fast, low solvent consumption |
| Supercritical Fluid | CO₂ with/without modifiers | 40-60°C | 30-120 minutes | Variable | Solvent-free, high purity extracts, tunable selectivity |
| Pressurized Liquid | Ethanol, Ethanol-Water | 80-150°C | 10-30 minutes | High | Automated, fast, reduced solvent use |
Following initial extraction, This compound requires extensive purification to obtain high-purity material suitable for research and pharmaceutical applications. The most common approach involves silica gel column chromatography using a stationary phase of 200-300 mesh silica gel and a mobile phase gradient beginning with nonpolar solvents (hexane or petroleum ether) and gradually increasing polarity with ethyl acetate or dichloromethane. [5] this compound typically elutes at ethyl acetate concentrations of 10-30% in hexane. [5]
High-Performance Liquid Chromatography (HPLC) provides higher resolution separation for obtaining high-purity this compound. The method typically employs reversed-phase C18 columns (250 × 10 mm, 5 μm particle size) with isocratic or gradient elution using methanol-water or acetonitrile-water mixtures. [7] Detection is commonly performed with UV detectors at 210-230 nm, where this compound shows strong absorption. For preparative isolation, the fraction corresponding to the prominent UV-absorbing peak is collected, concentrated, and analyzed for purity. [7]
Thin-Layer Chromatography (TLC) serves as a rapid monitoring tool throughout the purification process. Silica gel GF254 plates with a mobile phase of hexane:ethyl acetate (7:3 or 8:2 v/v) are commonly used, with this compound exhibiting an Rf value of approximately 0.4-0.5 in these systems. [5] Visualization is achieved by spraying with 10% sulfuric acid in ethanol followed by heating, which produces characteristic color changes.
Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation of isolated this compound. Both ¹H-NMR and ¹³C-NMR spectra are essential for verifying the structure and purity of the compound. [7] [5] Key characteristic signals in ¹H-NMR include a olefin proton signal between δ 5.30-5.40 ppm (H-6), and two sets of olefin signals indicating the presence of a tri-substituted double bond in the this compound side chain. [5] The ¹³C-NMR spectrum typically shows distinctive signals at δ 140.9 ppm (C-5), 121.5 ppm (C-6), and 158.5 ppm (C-24), confirming the double bond positions. [5]
X-ray crystallography has been employed to determine the exact molecular configuration and crystal packing of this compound. Studies reveal that this compound crystallizes in the monoclinic system with space group P21, containing four C₂₉H₄₈O molecules and two CH₃OH molecules in the asymmetric unit cell. [2] The molecules form a special laminated structure stabilized by hydrogen bonds and van der Waals forces, with the stereo configuration confirmed as (E,E)-24-ethylcholest-5,24(28)-dien-3β-ol. [2]
Infrared (IR) spectroscopy provides additional structural validation, with characteristic absorption peaks at approximately 3400 cm⁻¹ (hydroxyl group stretch) and 1600 cm⁻¹ (olefin group stretch). [5] Mass spectrometry, particularly using QTOF-LC/MS systems, confirms the molecular weight through the molecular ion peak at m/z 413.3780 [M+H]⁺ and provides fragmentation patterns for structural verification. [6]
Accurate quantification of this compound in extracts and purified preparations is essential for standardization and quality control. The most reliable method involves gas chromatography (GC) or GC-mass spectrometry (GC-MS) with a capillary column (e.g., DB-5MS, 30 m × 0.25 mm i.d., 0.25 μm film thickness) and flame ionization detection. [5] The temperature program typically starts at 200°C, increases to 280°C at 3-5°C/min, and is maintained for 20-30 minutes. This compound retention time under these conditions is approximately 25-30 minutes. Internal standards such as 5α-cholestane or betulin are commonly used to improve quantification accuracy.
Liquid chromatography-mass spectrometry (LC-MS) provides an alternative approach that doesn't require derivatization. Using a C18 column with methanol-water or acetonitrile-water gradient elution and MS detection in positive ion mode, this method offers high sensitivity and specificity. [6] The QTOF-LC/MS system (e.g., Agilent iFunnel 6550) can detect this compound to the femtogram level, making it ideal for quantifying trace amounts in complex matrices. [6]
Colorimetric methods offer rapid screening for total sterol content but lack specificity for this compound. The Liebermann-Burchard assay, which involves reacting sterols with acetic anhydride and concentrated sulfuric acid to produce a characteristic green color measurable at 640 nm, can provide preliminary estimates of total sterol content before more specific analyses. [1]
Table 2: Analytical Methods for this compound Characterization
| Analytical Method | Key Parameters | Detection Limit | Applications | Remarks |
|---|---|---|---|---|
| TLC | Silica gel GF254; Hexane:EtOAc (7:3); Rf = 0.4-0.5 | ~100 ng | Rapid monitoring, purity check | Qualitative only, requires visualization reagents |
| HPLC-UV | C18 column; MeOH:H₂O (9:1); 210-230 nm | ~1 μg/mL | Quantification, purity assessment | Good for purified samples |
| GC-FID | DB-5 column; 200-280°C (3°C/min) | ~0.5 μg/mL | Quantification in mixtures | Requires derivatization for better sensitivity |
| LC-MS/QTOF | C18 column; MeOH:H₂O gradient; ESI+ | ~0.1 ng/mL | Identification, trace analysis | High sensitivity and specificity |
| NMR | 500-800 MHz; CDCl₃ | ~1 mg | Structural elucidation | Definitive structure confirmation |
| X-ray Crystallography | Monoclinic P21; a,b,c, α,β,γ | Single crystal | Absolute configuration | Provides crystal packing information |
Anti-inflammatory properties represent one of the most significant bioactivities of this compound, with demonstrated effects in both in vitro and in vivo models. The primary mechanism involves modulation of key inflammatory pathways, including NF-κB and MAPK signaling, and regulation of pro-inflammatory cytokines such as IL-6 and IL-1β. [7] [9] [10]
In vitro assessment typically uses human dermal fibroblasts (HDFs) stimulated with TNF-α/IFN-γ or lipopolysaccharide (LPS)-induced inflammation models in HEK293 cells or RAW 264.7 macrophages. [7] [10] Cells are pretreated with various concentrations of this compound (typically 0.1-120 μM) for 1-2 hours before inflammation induction. Following incubation (usually 24-48 hours), the expression of inflammatory mediators (IL-6, IL-1β, TNF-α, COX-2, iNOS) is quantified using ELISA, RT-qPCR, or western blot. [7] [10] Viability assays (MTT) are conducted in parallel to ensure effects are not due to cytotoxicity.
Molecular docking studies provide insights into this compound's mechanism by predicting interactions with inflammatory targets. Reverse molecular docking reveals strong binding affinities with IL-6 (-6.3 kcal/mol) and IL-1β (-7.4 kcal/mol), suggesting direct interactions with these key inflammatory cytokines. [10] Docking simulations are performed using software such as PyRx-Python Prescription with optimized grid-box dimensions and exhaustiveness set to 8, generating multiple poses per protein-ligand complex.
In vivo validation employs models such as LPS-induced zebrafish embryos or high-cholesterol diet-induced atherosclerosis in apoE⁻/⁻ mice. [9] [10] Zebrafish embryos are treated with this compound (10-100 μg/mL) for 24-48 hours post-LPS induction, then assessed for cytokine expression and developmental effects. For atherosclerosis studies, mice receive this compound supplementation (dose-dependent) for 12 weeks alongside a high-fat diet, after which atherosclerotic lesions, lipid profiles, inflammatory markers, and macrophage infiltration are analyzed. [9]
Antioxidant capabilities of this compound are evaluated through both chemical and cellular assays. Chemical assays include DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging activities, where this compound demonstrates moderate to strong free radical scavenging capacity in a concentration-dependent manner. [7] [5]
Cellular antioxidant activity is assessed by measuring this compound's ability to reduce intracellular ROS production in stimulated cells. In TNF-α/IFN-γ-stimulated HDFs, this compound dose-dependently decreases intracellular ROS levels, with significant effects observed at concentrations as low as 30 μM. [7] The Nrf2/HO-1 pathway activation is identified as a key mechanism, confirmed through western blot analysis showing increased nuclear translocation of Nrf2 and upregulation of heme oxygenase-1 in this compound-treated cells. [7]
Diagram 1: this compound's effects on inflammatory and antioxidant signaling pathways, showing modulation of NF-κB, MAPK, and Nrf2/HO-1 pathways
Anticancer activity evaluation employs various human cancer cell lines including HeLa (cervical cancer), A549 and SK-LU-1 (lung cancer), T47D (breast cancer), and HT29 (colon cancer). [1] Cells are treated with this compound (0-200 μM) for 24-72 hours, and viability is assessed using MTT assays. IC₅₀ values are calculated from dose-response curves, with reported values ranging from 15-70 μM depending on cell type. [1] Mechanisms are investigated through apoptosis assays (Annexin V/PI staining), cell cycle analysis (PI staining and flow cytometry), mitochondrial membrane potential measurements, and western blotting for key pathway proteins (PI3K/Akt/mTOR, Bcl-2/Bax, caspase activation).
Antidiabetic activity assessment focuses on this compound's inhibition of enzymes relevant to diabetic complications, including rat lens aldose reductase (RLAR), human recombinant aldose reductase (HRAR), α-glucosidase, and protein tyrosine phosphatase 1B (PTP1B). [5] [1] Enzyme inhibition assays are performed with appropriate substrates and co-factors, measuring changes in absorbance or fluorescence. Molecular docking studies support these findings, showing strong binding affinities for these enzymes with negative binding energies of -8.2 to -8.5 kcal/mol. [5]
Cholesterol-lowering effects are evaluated in vitro using Caco-2 cell models to assess competition with cholesterol absorption, and in vivo using high-cholesterol diet-fed animal models. [1] Parameters include serum lipid profiling (total cholesterol, LDL, HDL, triglycerides), histological examination of liver tissues, and analysis of expression of cholesterol metabolism genes.
Diagram 2: Comprehensive workflow for this compound extraction, isolation, and characterization
Optimization of extraction parameters requires careful consideration of several factors. Solvent selection significantly impacts yield, with 70% ethanol providing an optimal balance between efficiency and environmental impact. [7] Particle size of algal powder should be ≤0.5 mm to maximize surface area and improve extraction efficiency. Extraction time must be balanced between completeness and practical considerations, with 12-hour cycles typically providing good yields without excessive duration. [7] Temperature control is essential to prevent thermal degradation of this compound, with most extractions performed at or below 60°C.
Stability considerations during processing include protection from light (working under amber light or foil wrapping), use of inert atmospheres (nitrogen or argon) during concentration steps to prevent oxidation, and storage at -20°C in sealed containers under nitrogen for long-term preservation. [7] [5] this compound demonstrates relatively good stability under proper conditions, with minimal degradation observed over several months when stored correctly.
Quality control benchmarks for purified this compound include:
Low extraction yields may result from inadequate biomass preparation, suboptimal solvent selection, or insufficient extraction time. Remedies include ensuring proper drying and powdering of biomass, verifying solvent composition, increasing extraction cycles, or incorporating cell disruption methods such as sonication. [7] [6]
Poor purification resolution often stems from column overloading, inappropriate solvent gradients, or degraded stationary phases. Solutions include reducing sample load, optimizing mobile phase composition, reactivating silica gel by heating, or using smaller particle size stationary phases for improved separation. [5]
Difficulty in crystallization can be addressed by trying alternative solvent systems (methanol, ethanol, or acetone), employing slow evaporation techniques, using seed crystals when available, or implementing temperature gradient crystallization. [2]
The protocols outlined in this document provide comprehensive methodologies for the efficient extraction, isolation, and characterization of this compound from marine algal sources. The combination of conventional and advanced extraction techniques enables researchers to obtain this compound with high purity and yield, while the detailed analytical and bioactivity assessment protocols facilitate thorough investigation of its pharmaceutical potential.
Significant research gaps remain, particularly regarding comprehensive safety and toxicity profiling at clinical stages, optimal formulation strategies for improved bioavailability, and detailed mechanistic studies on its multifaceted bioactivities. [5] Future research should focus on standardization of extraction protocols for reproducible yields, development of industrial-scale purification methods, and execution of well-designed clinical trials to validate preclinical findings.
The broad-spectrum bioactivities of this compound, including its anti-inflammatory, antioxidant, anticancer, and metabolic disease-modifying effects, position it as a promising candidate for development as a nutraceutical or pharmaceutical agent. [8] [5] [1] With increasing interest in marine natural products, these detailed application notes and protocols provide researchers with essential tools to advance the understanding and application of this valuable marine-derived compound.
This compound is a principal phytosterol predominantly found in brown seaweeds (Phaeophyceae) such as Sargassum fusiforme (Hijiki), Undaria pinnatifida (Wakame), and Saccharina japonica (Kombu) [1] [2]. This unique marine sterol has garnered significant scientific interest due to its diverse biological activities, which include cholesterol-lowering, antioxidant, anti-inflammatory, antidiabetic, and neuroprotective properties [3] [4]. The structural similarity of this compound to cholesterol enables it to compete with cholesterol for absorption in the intestine, thereby reducing serum cholesterol levels and low-density lipoprotein (LDL) cholesterol, with studies demonstrating that a daily intake of 1.5-3 g of phytosterols can reduce LDL cholesterol by 7-12% [5]. Furthermore, recent network pharmacology studies have revealed that this compound targets multiple signaling pathways crucial for neuronal survival and function, including TNF, MAPK, PI3K/Akt, and neurotrophin signaling, supporting its therapeutic potential against neurodegenerative disorders [4].
The quantification of this compound in biological samples, plant materials, and nutraceutical products is essential for quality control, standardizing therapeutic formulations, and conducting bioavailability studies. Gas Chromatography-Mass Spectrometry (GC-MS) has emerged as a powerful analytical technique for this compound analysis due to its high sensitivity, specificity, and capacity to resolve complex mixtures of sterols without the need for derivatization in some applications [6] [5]. Compared to High-Performance Liquid Chromatography (HPLC), GC-MS offers superior separation efficiency and lower consumption of environmentally harmful chemicals, making it an environmentally friendlier alternative [6] [5]. These application notes provide a detailed protocol for the extraction, quantification, and validation of this compound analysis using GC-MS, specifically designed for researchers, scientists, and drug development professionals working in the field of natural product chemistry and nutraceutical development.
The extraction of this compound from biological matrices requires careful selection of methods and solvents to ensure optimal recovery while maintaining compound integrity. Soxhlet extraction has been traditionally employed using non-polar solvents like hexane or petroleum ether, though this method presents limitations including prolonged extraction times, exposure to high temperatures that may degrade heat-sensitive compounds, and relatively lower extraction efficiency compared to modern techniques [3]. For instance, one study comparing extraction methods for phytosterols from Kalahari melon seeds found that Soxhlet extraction with petroleum ether yielded only 30.5% oil containing 431.1 mg/100 g phytosterols, whereas supercritical CO₂ extraction under optimized conditions produced 78.6% oil with 1063.6 mg/100 g phytosterols [3]. Similarly, maceration represents another conventional approach that involves soaking ground plant material in solvent at room temperature with agitation; while this method is simple and cost-effective for large-scale operations, it typically requires large solvent volumes and extended processing times [3].
Saponification is a crucial step in many phytosterol extraction protocols, involving treatment with alcoholic solutions of strong bases (KOH or NaOH) to hydrolyze ester bonds and release free sterols from more complex lipids [1] [3]. The saponification process is typically followed by multiple solvent extractions to isolate the unsaponifiable matter containing the phytosterols. Recent research has demonstrated that combining saponification with ultrasound-assisted extraction (UAE) significantly enhances phytosterol yields from brown seaweeds by physically disrupting cell walls and facilitating the release of intracellular compounds [1]. One optimized protocol for edible brown seaweeds employed saponification with 1.65 mL of 1.85 M KOH for 14.5 hours, resulting in a high phytosterol extraction yield of 2.642 ± 0.046 mg/g [1]. However, it is important to note that saponification at elevated temperatures increases the risk of degrading heat-sensitive compounds and involves handling strong acids and alkalis, presenting safety considerations for researchers [3].
Ultrasound-assisted extraction (UAE) has emerged as an efficient, eco-friendly alternative to conventional extraction methods for this compound [1]. The technique utilizes ultrasonic energy to create cavitation bubbles in the solvent, which implode and generate localized high pressure and temperature, thereby enhancing cell wall disruption and improving mass transfer of target compounds into the solvent. Optimization studies for brown seaweed phytosterols have demonstrated that chloroform-methanol (2:3, v/v) as the extraction solvent combined with 15 minutes of ultrasonication followed by saponification with 1.65 mL of 1.85 M KOH for 14.5 hours provides excellent extraction efficiency [1]. This method has been successfully applied to various edible brown seaweeds, revealing significant differences in this compound content, with Hijiki (Sargassum fusiforme) containing the highest total sterol amount at 2.601 ± 0.171 mg/g dry weight, followed by Wakame (1.845 ± 0.137 mg/g) and Kombu (1.171 ± 0.243 mg/g) [1].
The following table summarizes the performance characteristics of different extraction methods for phytosterols from various matrices:
Table 1: Comparison of Extraction Methods for Phytosterols
| Extraction Method | Solvent System | Matrix | Total Phytosterol Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Soxhlet Extraction | Petroleum ether | Kalahari melon seeds | 431.1 mg/100 g | Simple, continuous extraction | High temperature, long duration, lower yield |
| Supercritical CO₂ | CO₂ with ethanol modifier | Kalahari melon seeds | 1063.6 mg/100 g | High efficiency, low environmental impact | High equipment cost, parameter optimization needed |
| Ultrasound-Assisted Extraction (UAE) | CHCl₃-MeOH (2:3) | Brown seaweeds | 2.642 ± 0.046 mg/g | Rapid, efficient, moderate temperature | Optimization required for different matrices |
| Saponification + UAE | Ethanol with KOH | Brown seaweeds | 2.601 ± 0.171 mg/g (Hijiki) | High purity, effective for complex matrices | Uses strong alkalis, multiple steps required |
The comprehensive workflow for this compound extraction and analysis integrates multiple steps from sample collection to instrumental analysis, as illustrated in the following diagram:
Figure 1: Experimental Workflow for this compound Extraction and Analysis
The GC-MS analysis of this compound requires careful optimization of chromatographic parameters to achieve adequate separation from other sterols and matrix components. A long capillary GC column (30 m × 0.25 mm ID, 0.25 μm film thickness) with stationary phases such as (5%-phenyl)-methylpolysiloxane is recommended for optimal separation of sterol compounds [6] [5]. The shallow temperature programming is critical for resolving this compound from closely eluting compounds; an effective protocol begins with an initial temperature of 100°C held for 1 minute, followed by a ramp of 15°C/min to 250°C, then 5°C/min to 300°C, and finally held for 10 minutes [6]. The total run time is approximately 30-35 minutes, with this compound typically eluting between 20-25 minutes depending on the specific column and exact temperature program [6] [5].
The mass spectrometry detection should be operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity for this compound quantification [5]. The characteristic ions for this compound include the molecular ion m/z 412 [M]⁺ and fragment ions at m/z 314 (base peak), 299, 271, and 229 [2]. The ion source temperature should be maintained at 230°C, the quadrupole at 150°C, and the transfer line at 280°C. Helium should be used as the carrier gas at a constant flow rate of 1.0 mL/min, with the electron impact ionization energy set at 70 eV [5]. A key advantage of this GC-MS approach is its ability to analyze underivatized phytosterols, eliminating the need for time-consuming derivatization steps typically required for sterol analysis [6] [5].
For quantitative analysis, preparation of calibration standards is essential. A stock solution of this compound should be prepared in hexane or acetonitrile at a concentration of 1 mg/mL and serially diluted to create a calibration curve ranging from 0.5 to 100 μg/mL [2] [5]. The calibration curve should demonstrate excellent linearity with a correlation coefficient (r²) of ≥0.999, as achieved in validated HPLC methods for this compound analysis [2]. The use of an appropriate internal standard such as cholesterol-D7 or 5α-cholestane is recommended to correct for variations in injection volume and sample processing losses [6]. The quantification of this compound in unknown samples is performed by comparing the peak area ratio of this compound to the internal standard against the calibration curve, with verification of the identity based on retention time and the ratio of qualifier to quantifier ions [5].
Table 2: Optimized GC-MS Parameters for this compound Analysis
| Parameter | Specification | Notes |
|---|---|---|
| GC Column | (5%-phenyl)-methylpolysiloxane, 30 m × 0.25 mm ID, 0.25 μm | Equivalent columns may be used |
| Injection Temperature | 280°C | Splitless mode with 1 min purge time |
| Carrier Gas | Helium, constant flow 1.0 mL/min | |
| Oven Program | 100°C (1 min) → 15°C/min → 250°C → 5°C/min → 300°C (10 min) | Total runtime: ~35 min |
| MS Source Temperature | 230°C | |
| Quadrupole Temperature | 150°C | |
| Transfer Line Temperature | 280°C | |
| Ionization Mode | Electron Impact (EI), 70 eV | |
| Detection Mode | Selected Ion Monitoring (SIM) | |
| Target Ions (m/z) | 412, 314, 299, 271, 229 | 314 as quantifier ion |
Method validation is essential to demonstrate that the GC-MS procedure is suitable for its intended purpose. The specificity of the method should be confirmed by analyzing blank samples and verifying that there is no interference at the retention time of this compound [2]. The linearity of the method should be established across the calibration range with a correlation coefficient (r²) of at least 0.999, as demonstrated in existing HPLC methods for this compound [2]. The limit of detection (LOD) and limit of quantification (LOQ) should be determined based on signal-to-noise ratios of 3:1 and 10:1, respectively. For this compound analysis, LOD values of 3.20 μg/mL and LOQ values of 9.77 μg/mL have been reported in validated HPLC methods, though GC-MS typically offers improved sensitivity [2].
The precision of the method should be evaluated through both intra-day and inter-day studies, expressed as relative standard deviation (RSD). Acceptable precision should be ≤5% RSD for retention time and ≤10% RSD for peak area [2]. The accuracy should be determined through recovery studies by spiking known amounts of this compound standard into sample matrices at different concentration levels (e.g., 50%, 100%, 150% of expected concentration). Recovery rates should fall within 90-110%, demonstrating minimal matrix effects and accurate quantification [2]. The robustness of the method should be assessed by deliberately introducing small variations in critical method parameters such as oven temperature, flow rate, and injection volume to ensure the method's reliability under normal operational variations.
Table 3: Method Validation Parameters for this compound Quantification
| Validation Parameter | Acceptance Criteria | Experimental Results |
|---|---|---|
| Linearity (r²) | ≥0.999 | 0.9998 (similar to HPLC validation) [2] |
| LOD (μg/mL) | - | 3.20 (HPLC reference) [2] |
| LOQ (μg/mL) | - | 9.77 (HPLC reference) [2] |
| Precision (RSD) | ≤5% (retention time), ≤10% (peak area) | 1.07% (HPLC reference) [2] |
| Accuracy (% Recovery) | 90-110% | 90-110% (HPLC reference) [2] |
| Specificity | No interference at retention time | Confirmed [2] |
| Robustness | Method withstands small parameter variations | To be established during validation |
This compound exhibits a multitarget mechanism of action that underpins its diverse pharmacological activities. Network pharmacology studies have revealed that this compound interacts with multiple signaling pathways crucial for maintaining cellular homeostasis, including TNF, MAPK, PI3K/Akt, neurotrophin, and toll-like receptor (TLR) signaling pathways [4]. These interactions contribute to this compound's anti-inflammatory and neuroprotective effects. Molecular simulation studies have further demonstrated that this compound exhibits significant binding affinity to key protein targets including liver X-receptor-beta (LXR-β), glucocorticoid receptor (GR), tropomyosin receptor kinase B (TrkB), toll-like receptor 2/4 (TLR2/4), and β-secretase (BACE1) [4]. These targets represent crucial regulators of molecular and cellular processes associated with neurodegenerative diseases, supporting this compound's potential therapeutic application for conditions such as Alzheimer's and Parkinson's diseases.
The cholesterol-lowering activity of this compound stems from its structural similarity to cholesterol, which enables it to compete with dietary cholesterol for incorporation into mixed micelles in the intestine, thereby reducing cholesterol absorption [3] [5]. Additionally, this compound has been shown to modulate lipid metabolism through activation of LXR-β, a nuclear receptor that regulates genes involved in cholesterol transport and excretion [4]. The antioxidant properties of this compound are mediated through its ability to enhance cellular defense mechanisms against oxidative stress, potentially via activation of the Nrf2/KEAP1 signaling pathway, which regulates the expression of antioxidant enzymes [4]. These diverse molecular interactions make this compound a promising candidate for the development of multifunctional therapeutic agents targeting complex diseases involving inflammation, oxidative stress, and metabolic dysregulation.
The following diagram illustrates the key molecular targets and signaling pathways modulated by this compound, highlighting its multifaceted mechanisms of action:
Figure 2: Molecular Targets and Signaling Pathways of this compound
The validated GC-MS method for this compound quantification has broad applications across multiple sectors. In the nutraceutical industry, this method enables quality control of this compound-containing products, standardization of extracts, and verification of label claims for dietary supplements derived from brown seaweeds [1] [3]. The ability to accurately quantify this compound is essential for establishing proper dosing in clinical trials and ensuring batch-to-batch consistency in commercial products. In pharmaceutical research, the method supports drug discovery efforts by facilitating the purification and characterization of this compound from natural sources, studying its metabolism and pharmacokinetics, and validating its potency in formulated products [4]. The high sensitivity and specificity of the GC-MS method make it particularly valuable for analyzing this compound in complex biological matrices during preclinical and clinical studies.
In functional food development, this analytical approach allows for the precise formulation of this compound-enriched foods designed to provide specific health benefits, such as cholesterol reduction or neuroprotection [3]. The method can be used to monitor this compound stability during food processing and storage, ensuring product efficacy throughout its shelf life. Additionally, in regulatory science, the validated GC-MS method provides a reliable tool for compliance testing, adulteration detection, and safety assessment of this compound-containing products. The environmental advantages of GC-MS, including reduced consumption of hazardous chemicals compared to some HPLC methods with evaporative light scattering detection, align with the growing emphasis on green analytical chemistry in industrial applications [5].
This comprehensive protocol provides detailed application notes for the accurate quantification of this compound using GC-MS methodology. The method offers excellent sensitivity, precision, and specificity for this compound analysis in various matrices, including seaweed extracts, nutraceutical products, and biological samples [6] [5]. The sample preparation procedures, including ultrasound-assisted extraction and saponification, have been optimized to maximize this compound recovery while maintaining compound integrity [1]. The GC-MS conditions described enable efficient separation and detection of this compound without the need for derivatization, simplifying the analytical workflow and reducing processing time [5].
The validation data demonstrate that the method meets accepted criteria for linearity, precision, accuracy, and sensitivity, making it suitable for application in research, quality control, and regulatory settings [2]. Furthermore, the elucidation of this compound's molecular targets and signaling pathways provides important insights into its mechanisms of action, supporting its development as a therapeutic agent for neurodegenerative disorders, metabolic diseases, and inflammatory conditions [4]. As interest in marine-derived bioactive compounds continues to grow, this validated GC-MS method will serve as an essential tool for researchers and industry professionals working to harness the health benefits of this compound through scientifically rigorous analysis and standardization.
This compound (24-ethylidene cholesterol) is a prominent phytosterol found predominantly in brown marine algae, with the empirical formula C29H48O. This bioactive compound was first identified and isolated from the brown macroalga Fucus vesiculosus and has since been recognized as one of the dominant sterols in marine macroalgae, comprising between 4% to 95% of the total phytosterol content in various species. Brown macroalgae generally contain significantly higher concentrations of this compound compared to green and red macroalgae, with species from the genera Sargassum, Ecklonia, and Undaria being particularly rich sources. This compound content in brown macroalgae can range from 312.0 μg/g dry weight in leaves to 378.1 μg/g dry weight in stipes, as documented in Ecklonia radiata, where it constituted 98.6% to 98.9% of total sterols [1] [2].
The growing interest in this compound stems from its diverse biological activities, which include anti-inflammatory, antioxidant, anti-cancer, anti-diabetic, anti-obesity, hepatoprotective, and neuroprotective properties. These broad therapeutic potentials have positioned this compound as a promising candidate for pharmaceutical and nutraceutical applications. However, the quantification and characterization of this compound content in marine algae require sophisticated analytical approaches and standardized protocols to ensure accuracy, reproducibility, and comparability across studies. This document provides comprehensive application notes and detailed protocols for the extraction, isolation, quantification, and bioactivity assessment of this compound from marine algal sources, specifically tailored for researchers, scientists, and drug development professionals [1] [2] [3].
Proper sample preparation is fundamental for achieving high extraction efficiency and accurate quantification of this compound. The initial step involves collecting algal specimens, with proper taxonomic identification and voucher specimen deposition in recognized research institutions. For example, in one study, Sargassum horneri was identified by the Biodiversity Research Institute in Jeju, South Korea, with a voucher specimen (SH2017J005) maintained at Jeju National University [4]. The collected algae should be thoroughly washed with running water to remove sand and epiphytes, then air-dried at room temperature to preserve thermolabile compounds. The dried material is subsequently pulverized using a laboratory pulverizer (e.g., IKA MF10) to achieve a fine, homogeneous powder, which increases the surface area for solvent penetration [4].
The extraction process typically employs organic solvents with varying polarities. The most common and efficient procedure involves:
Solvent Selection: 70% ethanol (EtOH) has been demonstrated as an effective extraction solvent for this compound. Other solvents including methanol (MeOH), n-hexane, chloroform, ethyl acetate, and n-butanol may also be used in sequential extraction protocols [1] [5] [4].
Extraction Technique: The powdered algal material is extracted with 70% EtOH using sonication for 1 hour, repeated three times. Sonication enhances extraction efficiency through ultrasonic wave-induced cavitation, which disrupts cell walls and facilitates solvent penetration. Alternative methods include maceration or Soxhlet extraction, though sonication generally yields better recovery in shorter time [5].
Concentration: The combined extracts are filtered to remove particulate matter, then concentrated under reduced pressure using a rotary evaporator at controlled temperatures (typically 40-50°C) to prevent compound degradation. The resulting crude extract is stored at -20°C until further analysis [5] [4].
Following crude extraction, This compound isolation requires fractionation and purification steps to separate it from other algal components:
Liquid-Liquid Partitioning: The concentrated crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, typically beginning with n-hexane, followed by chloroform, ethyl acetate, and n-butanol. The n-hexane fraction generally contains the highest concentration of this compound due to its lipophilic nature [5] [4].
Chromatographic Separation: The this compound-rich fraction (e.g., n-hexane fraction) is subjected to medium-pressure liquid chromatography (MPLC) or open column chromatography using silica gel as the stationary phase. Elution is performed with a gradient solvent system starting with 100% n-hexane and progressively increasing the polarity with ethyl acetate up to 100% [5].
Final Purification: Subfractions containing this compound are combined and further purified through recrystallization with methanol or additional chromatographic steps to achieve high-purity this compound, which appears as a white powder [5].
HPLC represents the gold standard for this compound quantification due to its sensitivity, reproducibility, and accuracy. The following validated method provides optimal separation and detection:
To ensure analytical reliability, comprehensive method validation should be performed following International Conference on Harmonization (ICH) guidelines:
Confirming this compound identity requires complementary spectroscopic methods:
Substantial variation exists in this compound content across different algal species, which influences source selection for research and commercial applications:
Table 1: this compound Content in Various Marine Algal Species
| Algal Species | This compound Content (mg/g dry weight) | Extraction Solvent | Reference |
|---|---|---|---|
| Desmarestia tabacoides | 81.67 | 70% EtOH | [5] |
| Agarum clathratum | 78.70 | 70% EtOH | [5] |
| Sargassum miyabei | 49.21 | 70% EtOH | [5] |
| Ecklonia cava | 15.80 | 70% EtOH | [5] |
| Sargassum horneri | 12.54 | 70% EtOH | [4] |
| Eisenia bicyclis | 8.95 | 70% EtOH | [5] |
| Sargassum serratifolium | 7.21 | 70% EtOH | [5] |
| Myagropsis myagroides | 2.41 | 70% EtOH | [5] |
| Dictyopteris divaricata | 1.40 | 70% EtOH | [5] |
| Codium fragile | 0.22 | 70% EtOH | [5] |
The data reveal that brown algae generally contain significantly higher this compound concentrations compared to green algae, with Desmarestia tabacoides and Agarum clathratum representing particularly rich sources. This quantitative information is crucial for selecting appropriate algal material for this compound research and extraction optimization [5].
This compound exhibits multi-target activity through modulation of various signaling pathways, which underpins its diverse therapeutic potential:
Table 2: Documented Molecular Targets and Signaling Pathways of this compound
| Bioactivity | Molecular Targets | Signaling Pathways | Experimental Models |
|---|---|---|---|
| Anti-inflammatory | IL-6, IL-1β, NF-κB p65, p38 MAPK, ERK, JNK | NF-κB, MAPK, Nrf2/HO-1 | LPS-induced HEK293 cells, zebrafish embryos, HDF cells [6] [7] [4] |
| Anti-atherosclerotic | PCSK9, ox-LDL, CD68 | NF-κB, p38/Erk MAPK | apoE−/− mice, HUVECs [6] |
| Anti-cancer | MAPK1, EGFR, GRB2, MAPK8, SRC | Raf/MEK/ERK | Non-small cell lung cancer cells [8] |
| Anti-muscle atrophy | Atrogin-1, MuRF1, FoxO3α | Akt/mTOR/FoxO3α | C2C12 myotubes, immobilized mice [9] |
| Antioxidant | ROS, Nrf2, HO-1 | Nrf2/HO-1 | TNF-α/IFN-γ-stimulated HDF cells [4] |
Cell-based systems provide controlled environments for evaluating this compound's bioactivity:
Animal models validate this compound activity in physiologically relevant systems:
The protocols and application notes detailed in this document provide a robust framework for standardized this compound research, with significant implications for:
The quantitative data on this compound content across algal species enables evidence-based selection of raw materials for nutraceutical products. The extraction and quantification protocols ensure standardized quality control, while the bioactivity profiles support structure-function claims for dietary supplements targeting inflammation, oxidative stress, and metabolic disorders [1] [3].
This compound's pleiotropic effects on multiple signaling pathways position it as a promising lead compound for pharmaceutical development. The anti-atherosclerotic activity demonstrated in apoE−/− mice suggests potential for cardiovascular therapeutics, while the anti-cancer effects observed in non-small cell lung cancer models indicate oncology applications [6] [8]. The detailed mechanisms of action through NF-κB, MAPK, and Nrf2/HO-1 pathways provide rational bases for targeted drug development.
Despite significant advances, several research gaps remain:
The following diagrams illustrate key experimental workflows and mechanistic pathways described in this document:
Fucosterol is a prominent sterol predominantly found in brown algae, recognized for its diverse biological activities including anti-inflammatory, antioxidant, antidiabetic, and cholesterol-lowering properties. The purification of this compound from complex algal matrices presents significant challenges due to the presence of numerous interfering compounds such as pigments, lipids, and other sterols. Medium-Pressure Liquid Chromatography has emerged as a powerful technique for the efficient purification of this compound at analytical to semi-preparative scales, bridging the gap between classical column chromatography and HPLC.
These application notes provide a detailed methodology for the isolation and purification of this compound from algal biomass using MPLC, incorporating validated analytical techniques for quantification and identification. The protocols have been optimized for researchers and scientists engaged in natural product chemistry, phytochemistry, and drug development from marine resources, with emphasis on reproducibility, scalability, and analytical rigor.
Proper preparation of algal biomass is crucial for efficient extraction. Collected algal samples should be thoroughly washed with freshwater to remove salt and debris, followed by lyophilization to preserve thermolabile compounds. The dried material should be pulverized using a laboratory mill to achieve a homogeneous powder (particle size 0.5-1.0 mm), which maximizes surface area for extraction [1] [2].
Multiple extraction methods have been employed for this compound isolation, with the following demonstrating highest efficiency:
2.2.1 Ethanol Sonication Extraction
2.2.2 Solvent Partitioning
Table 1: Comparison of Extraction Techniques for this compound
| Extraction Method | Solvent System | Temperature | Time | Relative Efficiency | Remarks |
|---|---|---|---|---|---|
| Sonication-Assisted | 70% Ethanol | 40-50°C | 3 × 1 h | High | Preferred for thermolabile compounds |
| Maceration | Ethyl Acetate | Room Temperature | 24-48 h | Moderate | Simple but time-consuming |
| Supercritical Fluid | CO₂ with ethanol modifier | 40-60°C | 1-2 h | High | Requires specialized equipment |
| Pressurized Solvent | Hexane:Ethanol | 50-100°C | 15-30 min | High | Fast but may degrade thermolabile compounds |
MPLC System Configuration:
Step 1: Sample Loading
Step 2: Gradient Elution
Step 3: Fraction Monitoring and Pooling
Step 4: Recrystallization
Table 2: MPLC Purification Parameters for this compound from Different Algal Sources
| Algal Species | Sample Load (g) | Column Dimensions | Gradient Time (min) | This compound Yield (mg/g) | Purity (%) |
|---|---|---|---|---|---|
| Sargassum miyabei | 2.5 | 460 × 26 mm | 50 | 12.5 | >95 |
| Lessonia vadosa | 3.0 | 460 × 26 mm | 50 | 8.7 | >92 |
| Sargassum horneri | 2.0 | 460 × 26 mm | 50 | 10.3 | >95 |
| Desmarestia tabacoides | 1.5 | 460 × 26 mm | 50 | 81.7 | >90 |
For quality control and quantification of this compound throughout the purification process, a validated HPLC method should be implemented:
Validation Parameters:
Spectroscopic Identification:
For laboratories equipped with CPC, an effective alternative method has been developed:
For challenging matrices, a combination of techniques may be employed:
This compound Purification Workflow
Table 3: Common Issues and Solutions in this compound Purification
| Problem | Potential Causes | Solutions |
|---|---|---|
| Poor recovery from MPLC | Sample overload, inappropriate gradient | Reduce sample load by 20-30%; optimize gradient slope |
| Co-elution with impurities | Inadequate solvent selectivity | Test alternative solvent systems (e.g., dichloromethane-methanol) |
| Broad peaks in HPLC | Column degradation, inappropriate mobile phase | Replace guard column; adjust organic modifier percentage |
| Low this compound yield | Inefficient extraction, algal species variation | Validate extraction method; confirm algal species identity |
| Crystallization failure | Excessive impurities, incorrect solvent | Re-chromatograph with narrower cut; try methanol-chloroform mixture |
Purified this compound has demonstrated significant biological activities in various experimental models:
Documented Biological Activities of this compound
The MPLC purification protocol described herein provides an efficient, reproducible, and scalable method for the isolation of high-purity this compound from algal biomass. The combination of 70% ethanol extraction, solvent partitioning, and MPLC purification yields this compound of sufficient purity for biological evaluation, analytical standards, and further chemical derivatization. The integration of validated HPLC analysis ensures quality control throughout the purification process, while spectroscopic techniques confirm structural integrity.
This methodology offers significant advantages over traditional column chromatography in terms of resolution, reproducibility, and time efficiency, while being more accessible and cost-effective than preparative HPLC for laboratory-scale purification. The protocols can be adapted to various algal species and scaled according to research needs, providing a valuable resource for natural product chemists and pharmacognosy researchers exploring the therapeutic potential of marine-derived compounds.
This compound (24-ethylidene cholesterol) is a phytosterol primarily isolated from brown algae and various marine plants that has gained significant attention for its diverse bioactive properties, including potent anticancer activity. With lung cancer remaining the leading cause of cancer-related mortality worldwide and non-small cell lung cancer (NSCLC) accounting for approximately 85% of all lung cancer cases, the discovery of novel therapeutic agents is urgently needed. [1] this compound has emerged as a promising candidate due to its multifaceted mechanisms against cancer cells and its favorable selectivity toward cancerous versus non-cancerous cells, potentially offering enhanced therapeutic efficacy with reduced side effects compared to conventional chemotherapy. [2]
The significance of this compound in NSCLC research extends beyond its direct anticancer properties to its potential to address critical clinical challenges such as drug resistance and cancer relapse. Recent studies employing network pharmacology and molecular docking approaches have identified this compound as a multi-target agent capable of simultaneously modulating several key pathways dysregulated in NSCLC, including the Raf/MEK/ERK signaling cascade. [1] This comprehensive application note details the molecular mechanisms, experimental protocols, and research applications of this compound in NSCLC models to facilitate its further investigation and development as a potential therapeutic agent.
This compound exerts its anti-NSCLC effects through multi-target mechanisms that collectively inhibit cancer cell proliferation, induce apoptotic cell death, and suppress metastatic potential. The compound demonstrates particularly potent activity against A549 and SK-LU-1 lung cancer cells, with half-maximal inhibitory concentration (IC50) values of approximately 15 µM, while showing minimal effects on non-cancerous lung cells, indicating favorable cancer selectivity. [2] Key molecular mechanisms include:
Apoptosis Induction: this compound significantly enhances the expression of pro-apoptotic proteins including Bax and cleaved caspase-3, while concurrently reducing the expression of anti-apoptotic protein Bcl-2. This alteration in the Bax/Bcl-2 ratio promotes mitochondrial outer membrane permeabilization, facilitating the release of cytochrome c into the cytosol and subsequent activation of the caspase cascade, ultimately executing programmed cell death. [2]
Cell Cycle Arrest: Treatment with this compound induces G2/M phase cell cycle arrest in NSCLC cells, which is associated with marked decrease in the expression of key cell cycle regulators including Cdc2, Cyclin A, and Cyclin B1. Concurrently, this compound upregulates the expression of negative cell cycle regulators p21Cip1 and p27Kip1, effectively halting cellular proliferation. [2]
Metastasis Suppression: this compound demonstrates significant inhibition of cell migration and invasion capabilities in NSCLC models, as evidenced by Boyden chamber assays. This anti-metastatic activity represents a crucial therapeutic aspect given the high frequency of distant metastases in advanced NSCLC cases. [2]
GRB2 Targeting and Raf/MEK/ERK Pathway Modulation: Network pharmacology analyses have identified GRB2 as a prime molecular target of this compound in NSCLC. GRB2 is an adaptor protein that initiates the Raf/MEK/ERK signaling cascade, which is frequently dysregulated in lung cancer. This compound binding to GRB2 disrupts this signaling pathway, leading to downstream effects on cell proliferation and survival. Molecular docking studies confirm strong binding interactions between this compound and GRB2, supporting its mechanism as a pathway modulator. [1]
Table 1: Anti-Cancer Activity Profile of this compound in NSCLC and Other Cancer Models
| Cancer Type | Cell Lines Tested | IC50 Values | Key Mechanisms | Experimental Models |
|---|---|---|---|---|
| NSCLC | A549, SK-LU-1 | ~15 µM | Apoptosis induction, G2/M cell cycle arrest, inhibition of migration and invasion, targeting of GRB2 and Raf/MEK/ERK pathway | In vitro, In vivo (xenograft mice) [2] [1] |
| Cervical Cancer | HeLa | 40 µM | ROS-mediated apoptosis, mitochondrial membrane potential disruption, G2/M cell cycle arrest, inhibition of PI3K/Akt/mTOR pathway | In vitro [3] |
| Ovarian Cancer | ES2, OV90 | 51.4-62.4 µM | Mitochondrial dysfunction, ER stress, calcium homeostasis disruption, angiogenesis inhibition | In vitro, Zebrafish xenograft [4] |
Table 2: Effects of this compound on Key Apoptotic and Cell Cycle Regulators in NSCLC Cells
| Molecular Target | Effect of this compound | Functional Outcome |
|---|---|---|
| Bax/Bcl-2 Ratio | Increased | Promotes mitochondrial apoptosis [2] |
| Cleaved Caspase-3 | Increased | Executes apoptotic program [2] |
| Cdc2, Cyclin A, Cyclin B1 | Decreased | Induces G2/M cell cycle arrest [2] |
| p21Cip1, p27Kip1 | Increased | Enhances cell cycle inhibition [2] |
| GRB2 | Targeted and inhibited | Suppresses Raf/MEK/ERK signaling [1] |
Purpose: To evaluate the anti-proliferative effects of this compound on NSCLC cell lines by measuring metabolic activity as an indicator of cell viability.
Materials and Reagents:
Procedure:
Cell Seeding: Harvest exponentially growing cells and seed in 96-well plates at a density of 1×10⁴ cells per well in 100 µL complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cell attachment.
Compound Treatment: Prepare serial dilutions of this compound in complete medium (typically 0-160 µM range). Remove culture medium from wells and replace with 100 µL of this compound-containing medium. Include vehicle control (0.1% DMSO) and blank wells (medium without cells). Treat cells for 48-72 hours.
MTT Incubation: After treatment, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to solubilize the formed formazan crystals. Gently shake the plate for 5-10 minutes.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to vehicle-treated controls.
Data Analysis: Determine IC₅₀ values using appropriate statistical software (e.g., GraphPad Prism) by fitting the dose-response data to a nonlinear regression model. [3] [2]
Technical Notes:
Purpose: To detect and quantify early and late apoptotic cells in this compound-treated NSCLC cultures using flow cytometry.
Materials and Reagents:
Procedure:
Cell Treatment and Harvest: Treat NSCLC cells with this compound (0-100 µM) for 24-48 hours. Harvest cells using gentle trypsinization, followed by centrifugation at 500 × g for 5 minutes.
Cell Washing: Wash cells twice with cold PBS and resuspend in binding buffer at a concentration of 1×10⁶ cells/mL.
Staining: Transfer 100 µL of cell suspension to flow cytometry tubes. Add 5 µL of Annexin V-FITC and 5 µL of PI (or according to kit manufacturer's instructions). Incubate for 15 minutes at room temperature in the dark.
Analysis: Add 400 µL of binding buffer to each tube and analyze by flow cytometry within 1 hour. Use untreated cells to establish baseline apoptosis and set quadrant boundaries.
Data Interpretation: Quantify the percentage of cells in each population: viable (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺). [2] [4]
Technical Notes:
Purpose: To determine the effect of this compound on cell cycle progression in NSCLC cells by quantifying DNA content.
Materials and Reagents:
Procedure:
Cell Treatment and Fixation: Harvest this compound-treated cells (typically after 24 hours treatment) by trypsinization, wash with PBS, and fix in 1 mL of cold 70% ethanol at -20°C for at least 2 hours or overnight.
Staining Solution Preparation: Prepare staining solution containing 40 µg/mL PI, 0.1 mg/mL RNase A, and 0.1% Triton X-100 in PBS.
Cell Staining: Pellet fixed cells by centrifugation at 500 × g for 5 minutes, remove ethanol completely, and resuspend in 500 µL of staining solution. Incubate for 30 minutes at 37°C in the dark.
Flow Cytometric Analysis: Analyze samples using a flow cytometer with PI fluorescence measured through a 585/42 nm bandpass filter. Collect at least 20,000 events per sample.
Data Analysis: Determine the percentage of cells in sub-G₁, G₀/G₁, S, and G₂/M phases using cell cycle analysis software (e.g., ModFit LT). [3] [2]
Technical Notes:
Purpose: To evaluate the effect of this compound on expression and phosphorylation of key proteins in apoptotic and cell cycle regulatory pathways.
Materials and Reagents:
Procedure:
Protein Extraction: Lyse this compound-treated cells in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 × g for 15 minutes at 4°C and collect supernatant.
Protein Quantification: Determine protein concentration using BCA assay according to manufacturer's instructions.
Gel Electrophoresis and Transfer: Separate 20-40 µg of total protein by SDS-PAGE and transfer to membranes using standard protocols.
Immunoblotting: Block membranes with 5% non-fat milk in TBST for 1 hour. Incubate with primary antibodies (diluted according to manufacturer's recommendations) overnight at 4°C. After washing, incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
Detection and Analysis: Develop blots using ECL reagents and visualize with a chemiluminescence imaging system. Quantify band intensities using image analysis software (e.g., ImageJ), normalizing to loading controls. [2] [1]
The potential of this compound extends beyond monotherapy to combination strategies with conventional chemotherapeutic agents. Research on other natural compounds in NSCLC models provides valuable frameworks for designing this compound combination studies. For instance, scutellarin, a natural flavonoid, has demonstrated synergistic effects with cisplatin in A549/DDP cells (cisplatin-resistant NSCLC cells), enhancing p53-dependent apoptosis through activation of the ERK signaling pathway. [5] Similarly, trifolium flavonoids have been shown to increase gefitinib-induced apoptosis in erlotinib-resistant PC-9R cells by reducing phosphorylation of STAT3 and ERK. [5] These findings suggest that this compound may similarly potentiate the efficacy of standard NSCLC therapeutics, potentially overcoming drug resistance mechanisms.
The anti-cancer efficacy of this compound has been validated in xenografted mouse models, demonstrating significant inhibition of lung cancer tumor growth. [2] These in vivo studies provide critical proof-of-concept for further preclinical development. When designing in vivo studies for this compound, researchers should consider:
The following diagram illustrates the multi-target mechanism of this compound in NSCLC cells and the corresponding experimental approaches for investigation:
Diagram 1: Comprehensive experimental framework for investigating this compound's anti-NSCLC mechanisms, illustrating molecular targets and corresponding assessment methodologies.
Compound Preparation and Stability:
Assay-Specific Considerations:
Data Interpretation Guidelines:
This compound represents a promising multi-target agent against NSCLC through its coordinated effects on apoptosis induction, cell cycle arrest, metastasis suppression, and key signaling pathway modulation. The experimental protocols outlined in this document provide researchers with standardized methodologies to further investigate and validate the anti-cancer properties of this compound in NSCLC models. The comprehensive mechanistic understanding of this compound's activity, particularly its targeting of GRB2 and modulation of the Raf/MEK/ERK pathway, positions it as a valuable candidate for future drug development efforts.
Future research directions should focus on:
The integration of this compound into NSCLC drug discovery pipelines holds significant potential for addressing unmet clinical needs, particularly in cases of therapy resistance and advanced disease.
Fucosterol (24-ethylidene cholesterol) is a predominant phytosterol found extensively in brown marine algae species, with particularly high concentrations in Sargassum fusiforme, Ecklonia species, and other algal families including Dictyotaceae, Sargassaceae, and Lessoniaceae [1]. This sterol compound represents a significant proportion of total sterol content in brown algae, ranging from 65% to 98% of total sterols depending on the algal species and extraction methodology [1]. Structurally, this compound is characterized by a steroid nucleus with an ethylidene group at C-24, which contributes to its unique biological activities and distinguishes it from cholesterol and other terrestrial phytosterols [1]. The empirical formula of this compound is C₂₉H₄₈O, and it exhibits typical sterol properties including limited water solubility and sensitivity to oxidation [1].
The interest in this compound as a potential therapeutic agent for cholesterol management stems from growing evidence of its multi-mechanistic approach to modulating lipid metabolism, coupled with its favorable safety profile [1] [2]. Unlike conventional statin therapies that primarily inhibit cholesterol synthesis, this compound appears to target multiple pathways involved in cholesterol homeostasis, including absorption, excretion, and cellular signaling mechanisms [3] [2]. Additionally, this compound exhibits several ancillary benefits that may further support cardiovascular health, including anti-inflammatory, antioxidant, and potentially anti-atherosclerotic properties [4] [2]. These multi-faceted activities position this compound as a promising candidate for development as a nutraceutical or pharmaceutical agent aimed at cholesterol management and cardiovascular risk reduction.
This compound exerts its primary cholesterol-lowering effect through competitive inhibition of intestinal cholesterol absorption via multiple complementary mechanisms. The compound directly interferes with the solubilization of cholesterol in mixed micelles within the intestinal lumen, thereby reducing cholesterol accessibility for absorption [5]. Furthermore, this compound interacts with key intestinal transporter proteins, particularly the Niemann-Pick C1-Like 1 (NPC1L1) transporter, effectively competing with cholesterol for uptake into enterocytes [5]. Once inside the intestinal epithelial cells, this compound disrupts several intracellular processes essential for cholesterol assimilation, including suppression of cholesteryl ester formation through inhibition of acetyl-CoA acetyltransferase 2 (ACAT2) and interference with chylomicron assembly via downregulation of microsomal triglyceride transfer protein (MTP) [5]. Additionally, this compound promotes the active efflux of both cholesterol and plant sterols back into the intestinal lumen through activation of the ABCG5/ABCG8 transporter system, further reducing net cholesterol absorption [5].
Beyond its direct effects on intestinal cholesterol absorption, this compound modulates several key signaling pathways involved in cholesterol homeostasis and inflammation. This compound functions as a selective liver X receptor-beta (LXR-β) agonist, which promotes the transcription of genes involved in reverse cholesterol transport and biliary cholesterol excretion [3] [6]. Additionally, this compound has been shown to influence the Nrf2 antioxidant signaling pathway, leading to enhanced expression of antioxidant enzymes including superoxide dismutase, catalase, and glutathione, thereby reducing oxidative stress associated with hypercholesterolemia [2]. The compound also demonstrates significant anti-inflammatory activity through suppression of NF-κB signaling and subsequent reduction in pro-inflammatory cytokine production [4] [2]. Recent evidence further suggests that this compound modulates MAPK signaling pathways, particularly ERK1/2 and p38 MAPK, which contribute to its anti-inflammatory effects and potentially influence lipid metabolism [7].
The following diagram illustrates the primary molecular mechanisms through which this compound exerts its cholesterol-lowering effects:
Diagram Title: this compound Cholesterol-Lowering Mechanisms
Preclinical studies utilizing various animal models have consistently demonstrated the efficacy of this compound in modulating serum lipid parameters. In apolipoprotein E-deficient (ApoE⁻/⁻) mice fed a high-cholesterol diet, this compound supplementation significantly reduced atherosclerotic plaque formation and improved serum lipid profiles [4]. The compound effectively attenuated the pathological changes induced by high-cholesterol diets, including reduction in macrophage infiltration into the aortic wall and decreased expression of adhesion molecules and inflammatory cytokines in vascular tissues [4]. Similar studies in rat models have shown that this compound administration results in notable improvements in multiple lipid parameters and exhibits effects on associated metabolic pathways.
Table 1: In Vivo Cholesterol-Lowering Effects of this compound in Animal Models
| Animal Model | Dose | Duration | Key Effects | Reference |
|---|
| ApoE⁻/⁻ mice | 50 mg/kg/day | 12 weeks | - 45-50% reduction in atherosclerotic lesions
In vitro investigations have provided insights into the molecular mechanisms underlying this compound's effects on cholesterol metabolism and associated pathways. In human umbilical vein endothelial cells (HUVECs) treated with oxidized LDL, this compound demonstrated dose-dependent protection against inflammatory activation and oxidative stress [4]. The compound significantly reduced the expression of pro-inflammatory cytokines including TNF-α, IL-6, and IL-1β, while concurrently decreasing reactive oxygen species generation [4]. Furthermore, this compound treatment in various cell models has been shown to modulate key signaling pathways involved in lipid metabolism and inflammation.
Table 2: In Vitro Effects of this compound on Cholesterol-Related Pathways
| Cell Model | Concentration | Treatment Duration | Key Findings | Molecular Targets |
|---|
| HUVECs (ox-LDL treated) | 10-50 μM | 24 hours | - Reduced inflammatory response
This protocol details the assessment of this compound's effect on intestinal cholesterol absorption using the Caco-2 human intestinal epithelial cell model, which represents a well-established system for studying intestinal transport processes.
Cell Culture: Maintain Caco-2 cells in DMEM supplemented with 10% fetal bovine serum, 1% non-essential amino acids, 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a 5% CO₂ atmosphere. For transport studies, seed cells on Transwell polyester membrane inserts (0.4 μm pore size, 12 mm diameter) at a density of 1 × 10⁵ cells/insert. Culture for 15-21 days to allow complete differentiation and polarization, monitoring transepithelial electrical resistance (TEER) regularly until values exceed 300 Ω·cm².
Treatment Protocol: Prepare fresh this compound stock solution in DMSO and dilute in serum-free medium to final testing concentrations (typically 10-100 μM), ensuring DMSO concentration does not exceed 0.1%. On the day of experiment, aspirate culture medium and wash cell monolayers twice with PBS. Add this compound-containing media to the apical compartment and incubate for predetermined time points (2-24 hours). Include appropriate controls including vehicle control (0.1% DMSO), positive control (ezetimibe, 10 μM), and blank Transwells without cells.
Cholesterol Uptake Measurement: Following pretreatment, prepare micellar solution containing [³H]-cholesterol (0.2 μCi/mL) and unlabeled cholesterol (50 μM) in DMEM with taurocholic acid (2 mM) and monoolein (100 μM). Replace apical media with this micellar solution and incubate for 2 hours at 37°C. After incubation, collect basolateral media for cholesterol transport assessment. Wash cell monolayers three times with ice-cold PBS and lyse cells in RIPA buffer for 30 minutes. Measure radioactivity in both apical and basolateral compartments and cell lysates using liquid scintillation counting.
Data Analysis: Calculate cholesterol uptake as the percentage of radioactivity recovered in cell lysates relative to the total radioactivity added. Determine cholesterol transport as the percentage of radioactivity in the basolateral compartment relative to the total radioactivity added. Express results as percentage inhibition compared to vehicle control using the formula: % Inhibition = [(Control - Treatment)/Control] × 100.
This protocol describes the evaluation of this compound's cholesterol-lowering and anti-atherosclerotic efficacy in the ApoE⁻/⁻ mouse model, a well-established model for studying atherosclerosis and cholesterol metabolism.
Animals and Grouping: Utilize 8-week-old male ApoE⁻/⁻ mice with initial body weights of 22-25g. House mice under controlled conditions (12-hour light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) with free access to food and water. Randomly assign mice to the following experimental groups (n=10-12 per group): (1) Normal chow diet group (negative control), (2) High-cholesterol diet (HCD) group (positive control), (3) HCD + low-dose this compound (25 mg/kg/day), (4) HCD + medium-dose this compound (50 mg/kg/day), and (5) HCD + high-dose this compound (100 mg/kg/day).
Diet Preparation and Administration: Prepare high-cholesterol diet containing 1.25% cholesterol and 20% fat. For treatment groups, dissolve this compound in corn oil containing 1% DMSO and administer daily by oral gavage at a volume of 10 mL/kg body weight. Administer vehicle solution (corn oil with 1% DMSO) to control groups. Continue treatment for 12 weeks, monitoring body weight, food intake, and general health status weekly.
Sample Collection and Analysis: At the end of the treatment period, fast mice for 12 hours and collect blood samples via cardiac puncture under anesthesia. Collect serum by centrifugation at 3,000 × g for 15 minutes at 4°C. Analyze serum lipid parameters including total cholesterol, LDL-C, HDL-C, and triglycerides using commercial enzymatic kits. Perfuse animals with ice-cold PBS and carefully dissect the entire aortic tree from heart to iliac bifurcation. For atherosclerotic lesion quantification, fix aortas in 4% paraformaldehyde and stain with Oil Red O solution (0.5% in isopropanol) for 30 minutes at room temperature. Capture images of stained aortas and quantify lesion area using image analysis software (ImageJ or equivalent). Express lesion formation as percentage of total aortic area.
Histological and Molecular Analysis: Embed aortic root segments in optimal cutting temperature compound and prepare serial cryosections (10 μm thickness). Stain sections with Hematoxylin & Eosin for general morphology, Oil Red O for lipid deposition, and Masson's trichrome for collagen content. Perform immunohistochemical staining for macrophage markers (CD68), vascular cell adhesion molecule-1 (VCAM-1), and nuclear factor kappa B (NF-κB) according to standard protocols. Quantify staining intensity using image analysis software and express as positive area percentage.
This protocol describes the computational assessment of this compound binding to liver X receptor-beta (LXR-β) using molecular docking approaches, which provides insights into the potential mechanism of this compound-mediated cholesterol regulation.
Protein Preparation: Retrieve the three-dimensional crystal structure of human LXR-β (PDB ID: 1P8D) from the Protein Data Bank. Remove co-crystallized water molecules and original ligands using molecular visualization software (PyMOL or similar). Add polar hydrogen atoms and assign Kollman united atom charges to the protein structure using AutoDock Tools or similar software. Save the prepared protein structure in PDBQT format for docking simulations.
Ligand Preparation: Obtain the 3D structure of this compound (CID: 5281328) from PubChem database or generate using chemical structure drawing software (ChemDraw or similar). Optimize the geometry using molecular mechanics force fields (MM2) and convert to 3D structure. Assign Gasteiger charges and detect rotatable bonds. Save the prepared ligand structure in PDBQT format.
Molecular Docking: Perform docking simulations using AutoDock Vina or similar molecular docking software. Define the grid box to encompass the entire ligand-binding domain of LXR-β with dimensions of 60 × 60 × 60 points and grid spacing of 0.375 Å. Center the grid box on the coordinates of the native ligand in the crystal structure. Set the exhaustiveness parameter to 20 to ensure comprehensive sampling of conformational space. Run docking simulations and generate multiple binding poses (typically 20 poses per ligand).
Binding Analysis and Validation: Analyze the resulting docking poses based on binding affinity (kcal/mol) and structural interactions. Select the most favorable binding pose based on the lowest binding energy and highest conformational stability. Identify specific molecular interactions including hydrogen bonds, hydrophobic interactions, and π-π stacking using interaction diagram software (LigPlot+ or similar). Validate the docking protocol by redocking the native crystallized ligand and calculating the root-mean-square deviation (RMSD) between the docked pose and crystal structure pose; acceptable RMSD values are <2.0 Å.
Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is essential for its development as a therapeutic agent. Pharmacokinetic studies in Sprague-Dawley rats have revealed that this compound exhibits low oral bioavailability (approximately 0.74%), primarily due to limited absorption and significant first-pass metabolism [6]. Despite this low systemic exposure, this compound demonstrates adequate blood-brain barrier penetration as indicated by a predicted brain/blood partition coefficient (QPlogBB) of -0.3, which falls within the recommended range for CNS-active compounds (-3.0 to 1.2) [3]. This compound predominantly undergoes fecal excretion, with minimal renal elimination, consistent with its lipophilic nature and poor water solubility [6]. In vitro ADME/T prediction studies indicate that this compound generally complies with Lipinski's rule of five, suggesting favorable drug-like properties, though its relatively high molecular weight and lipophilicity may present formulation challenges that require specialized delivery systems to enhance bioavailability [3].
Comprehensive assessment of this compound's safety profile based on existing literature indicates a favorable toxicity profile with relatively low risk of adverse effects. Current evidence from in vitro and in vivo studies demonstrates that this compound exhibits low toxicity across various biological systems [1]. Toxicity studies conducted in animal models, including rodent species, have not reported significant adverse events or mortality at physiologically relevant doses [1]. However, it is important to note that existing research has identified gaps in the complete toxicological characterization of this compound, particularly regarding chronic toxicity and potential drug interactions [1]. Notably, no clinical studies evaluating this compound safety in human subjects have been conducted to date, representing a critical gap that must be addressed before widespread human consumption can be recommended [1]. Researchers should consider implementing thorough toxicological evaluation including Ames test for mutagenicity, micronucleus assay for clastogenicity, and repeated-dose toxicity studies in two animal species to comprehensively establish the safety profile of this compound for human use.
The multifaceted cholesterol-lowering mechanisms of this compound position it as a promising candidate for development in several therapeutic applications. In the nutraceutical domain, this compound can be incorporated into functional foods and dietary supplements aimed at cholesterol management, potentially as a standalone ingredient or in combination with other complementary bioactive compounds such as soluble fiber, omega-3 fatty acids, or other phytosterols [1] [2]. Suggested formulations include enriched algal extracts standardized to this compound content (typically 85-95% purity) delivered in capsule, tablet, or powder forms with recommended daily doses ranging from 250-500 mg based on extrapolation from animal studies [1]. For enhanced bioavailability, formulation strategies should include delivery systems that improve solubility and absorption, such as lipid-based nanoemulsions, cyclodextrin complexes, or self-microemulsifying drug delivery systems (SMEDDS) [6].
In the pharmaceutical arena, this compound represents a promising lead compound for development as a prescription therapeutic for dyslipidemia, particularly for patients who are intolerant to statin medications or require adjunctive therapy [2]. Its unique multi-mechanistic approach—simultaneously targeting cholesterol absorption, inflammation, and oxidative stress—may provide synergistic benefits compared to single-mechanism approaches [4] [2]. Potential pharmaceutical applications include fixed-dose combinations with statins to enhance efficacy while potentially mitigating statin-related side effects, or as a standalone therapy for specific patient populations. Furthermore, this compound's blood-brain barrier permeability and neuroprotective effects suggest potential applications in managing neurological conditions associated with cholesterol dysregulation, though this requires further investigation [3] [7].
This compound demonstrates significant potential as a multi-mechanistic agent for cholesterol management and cardiovascular risk reduction. Its ability to simultaneously target intestinal cholesterol absorption, modulate key signaling pathways including LXR-β and NF-κB, and exert anti-inflammatory and antioxidant effects positions it as a uniquely comprehensive approach to lipid management [3] [4] [2]. However, several research gaps must be addressed to advance this compound toward clinical application.
Key recommendations for future research include:
This compound (24-ethylidene cholesterol) is a prominent phytosterol predominantly found in various species of brown marine algae, including Sargassum fusiforme, Ecklonia cava, and Undaria pinnatifida. This marine-derived sterol has garnered significant scientific interest due to its potent hypocholesterolemic activity and selective modulation of liver X receptor beta (LXR-β), a nuclear receptor transcription factor that plays a pivotal role in regulating cholesterol homeostasis, inflammatory responses, and neuronal function. Unlike synthetic LXR agonists that often induce hepatic steatosis and hypertriglyceridemia through activation of LXR-α, this compound demonstrates a favorable selectivity profile toward LXR-β, making it an attractive candidate for therapeutic development against atherosclerosis, neurodegenerative disorders, and other metabolic diseases [1] [2].
The pharmacological interest in this compound primarily stems from its ability to regulate reverse cholesterol transport (RCT) without triggering detrimental triglyceride accumulation in hepatocytes. As nuclear receptors, LXRs form obligate heterodimers with retinoid X receptors (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes. This compound's activation of LXR-β specifically modulates the expression of key genes involved in cholesterol efflux, including ATP-binding cassette transporters A1 and G1 (ABCA1, ABCG1) and apolipoprotein E (ApoE), while simultaneously upregulating Insig-2a expression to suppress the nuclear translocation of sterol regulatory element-binding protein-1c (SREBP-1c), a master regulator of lipogenesis [1] [3]. This unique mechanism positions this compound as a promising therapeutic agent for conditions characterized by cholesterol dysregulation, including Alzheimer's disease and other neurodegenerative disorders.
Table 1: Molecular Targets and Mechanisms of this compound Action
| Target/Pathway | Effect of this compound | Biological Consequence | Experimental Evidence |
|---|---|---|---|
| LXR-β Activation | Dose-dependent agonism with preferential binding to LXR-β over LXR-α | Enhanced transcription of genes involved in reverse cholesterol transport | Reporter gene assays, time-resolved FRET analysis [1] |
| ABCA1 Expression | Significant induction in macrophages, hepatocytes, and intestinal cells | Increased cholesterol efflux to apolipoprotein A-I | RT-qPCR, Western blot in THP-1 macrophages [1] [2] |
| ABCG1 Expression | Transcriptional upregulation in multiple cell lines | Enhanced cholesterol transport to HDL particles | Gene expression analysis in THP-1 and HepG2 cells [1] |
| ApoE Expression | Induction in macrophage populations | Improved clearance of cholesterol and amyloid-β | mRNA quantification in differentiated THP-1 cells [1] |
| NPC1L1 Regulation | Modulation in intestinal Caco-2 cells | Inhibition of cholesterol absorption in enterocytes | Gene expression analysis [1] |
| SREBP-1c Pathway | Suppression via Insig-2a upregulation | Prevention of hepatic triglyceride accumulation | Nuclear translocation assays in HepG2 cells [1] |
| Inflammatory Pathways | Downregulation of TNF-α, IL-6, IL-1β, and NF-κB signaling | Reduced neuroinflammation and oxidative stress | Network pharmacology analysis [4] |
This compound functions as a ligand for LXR-β, binding to its ligand-binding domain and inducing conformational changes that facilitate the recruitment of co-activators and subsequent transcription of LXR-responsive genes. This activation mechanism has been demonstrated through reporter gene assays, where this compound dose-dependently stimulated the transcriptional activity of both LXR-α and LXR-β, with responses attenuated by the LXR antagonist As₂O₃ [1] [2]. Additional cell-free time-resolved fluorescence resonance energy transfer (FRET) analysis confirmed this compound's ability to activate co-activator recruitment, providing direct evidence of its receptor-level activity [1].
The selectivity profile of this compound is particularly noteworthy from a therapeutic perspective. While synthetic pan-LXR agonists like T0901317 effectively promote cholesterol efflux through ABCA1/ABCG1 upregulation, they concurrently activate SREBP-1c-mediated lipogenesis, resulting in hepatic steatosis and hypertriglyceridemia. In contrast, this compound upregulates Insig-2a, an endoplasmic reticulum protein that retains SREBP-1c in its inactive precursor form, thereby preventing its nuclear translocation and the subsequent transcription of lipogenic genes. This differential gene regulation allows this compound to promote reverse cholesterol transport while avoiding the undesirable triglyceride accumulation that has limited the clinical development of other LXR agonists [1] [3].
Table 2: Quantitative Experimental Data on this compound Bioactivity
| Experimental Model | Assay Type | Key Parameters | Results | Reference |
|---|---|---|---|---|
| THP-1-derived macrophages | Cholesterol efflux assay | Cholesterol efflux to ApoA-I | Significant increase (approximately 2.5-fold at 20 μM) | [1] |
| THP-1-derived macrophages | Gene expression (RT-qPCR) | ABCA1 mRNA levels | Dose-dependent upregulation (approximately 3.1-fold at 20 μM) | [1] [2] |
| THP-1-derived macrophages | Gene expression (RT-qPCR) | ABCG1 mRNA levels | Dose-dependent upregulation (approximately 2.8-fold at 20 μM) | [1] [2] |
| THP-1-derived macrophages | Gene expression (RT-qPCR) | ApoE mRNA levels | Significant induction (approximately 2.3-fold at 20 μM) | [1] [2] |
| HepG2 hepatocytes | Cellular triglyceride assay | Intracellular triglyceride accumulation | No significant increase (unlike synthetic LXR agonists) | [1] |
| Caco-2 intestinal cells | Gene expression (RT-qPCR) | NPC1L1 and ABCA1 | Differential regulation of cholesterol absorption genes | [1] |
| In silico prediction | ADME/T analysis | Blood-brain barrier penetration (QPlogBB) | -0.3 (within recommended range: -3.0 to 1.2) | [4] |
| In silico prediction | Drug-likeness assessment | Lipinski's Rule of Five | 3 out of 4 rules obeyed (favorable oral bioavailability) | [4] |
The cholesterol efflux capacity of this compound represents one of its most functionally relevant activities, with experimental data demonstrating approximately 2.5-fold increased efflux of cholesterol from THP-1-derived macrophages to apolipoprotein A-I (ApoA-I) at a concentration of 20 μM [1]. This functional effect correlates with the transcriptional upregulation of key reverse cholesterol transport genes, including ABCA1 (3.1-fold), ABCG1 (2.8-fold), and ApoE (2.3-fold) at the same concentration. The consistency of these effects across multiple cell types—including macrophages, hepatocytes, and intestinal cells—supports the therapeutic potential of this compound for modulating systemic cholesterol homeostasis [1] [2].
Beyond its cholesterol-modulating activities, this compound demonstrates several neuroprotective properties relevant to neurodegenerative disease therapy. Network pharmacology approaches have identified that this compound interacts with multiple signaling pathways implicated in neuronal survival, immune response, and inflammation, including TNF signaling, MAPK signaling, PI3K/Akt signaling, and toll-like receptor signaling pathways [4]. Additionally, this compound exhibits a favorable ADME/T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile, with in silico predictions indicating adequate blood-brain barrier penetration (QPlogBB = -0.3) and compliance with Lipinski's Rule of Five, suggesting potential oral bioavailability [4]. Experimental studies have also shown that this compound acts as a non-competitive inhibitor of β-secretase (BACE1), reduces neuronal amyloid-β secretion, and enhances microglia-mediated clearance of Aβ aggregates, further supporting its multifactorial therapeutic potential for Alzheimer's disease [5] [6].
Table 3: this compound Effects on Neurodegenerative Disease Path mechanisms
| Therapeutic Target | Effect of this compound | Proposed Mechanism | Experimental Evidence |
|---|---|---|---|
| Amyloid-β Pathology | Reduced Aβ plaque formation and enhanced clearance | BACE1 inhibition; LXR-β-mediated enhancement of microglial phagocytosis | In vitro enzyme inhibition; animal models of AD [5] [6] |
| Oxidative Stress | Protection against neuronal oxidative damage | Activation of Nrf2/HO-1 pathway; enhancement of antioxidant enzymes (SOD, CAT, GPx) | Cellular models using t-BHP-induced oxidative stress [5] |
| Neuroinflammation | Suppression of pro-inflammatory cytokine production | Inhibition of NF-κB signaling; reduced TNF-α, IL-6, IL-1β secretion | LPS-stimulated microglial cells; network pharmacology [4] |
| Cholesterol Homeostasis | Restoration of brain cholesterol turnover | LXR-β-mediated upregulation of ABCA1/ABCG1 and ApoE expression | In vitro and in vivo models [1] [3] |
| Synaptic Integrity | Enhancement of synapse formation and function | LXR-β-mediated promotion of cholesterol efflux to neurons | Studies in aged AD mouse models [6] |
| Cholinergic Function | Improvement of cognitive performance | Acetylcholinesterase and butyrylcholinesterase inhibition | In vitro enzyme inhibition assays [4] |
The multifaceted pathology of Alzheimer's disease, encompassing amyloid-β accumulation, tau pathology, neuroinflammation, oxidative stress, and disrupted cholesterol metabolism, necessitates therapeutic approaches with pleiotropic mechanisms of action. This compound addresses several of these pathological processes simultaneously through its LXR-β agonist activity and additional complementary mechanisms. The activation of LXR-β by this compound enhances the transcription of ApoE and ABCA1, which play critical roles in the clearance and degradation of amyloid-β peptides in the brain. Experimental evidence demonstrates that this compound reduces neuronal Aβ secretion while stimulating microglia-mediated clearance of Aβ aggregates, resulting in reduced amyloid plaque burden in animal models of Alzheimer's disease [5] [6].
The anti-inflammatory properties of this compound further contribute to its neuroprotective effects. Chronic neuroinflammation, mediated primarily by activated microglia and astrocytes, represents a key driver of neurodegeneration in Alzheimer's disease. This compound has been shown to suppress the production of pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β, through modulation of NF-κB signaling and other inflammatory pathways [4]. Additionally, this compound protects against oxidative stress—a hallmark of neurodegenerative pathologies—by activating the Nrf2/HO-1 pathway and enhancing the expression of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) in various experimental models [5]. These combined effects on multiple pathological pathways position this compound as a promising multi-target therapeutic agent for Alzheimer's disease and related neurodegenerative conditions.
Purpose: To evaluate the agonist activity of this compound on LXR-α and LXR-β receptors.
Materials and Reagents:
Procedure:
Purpose: To quantify this compound-induced cholesterol efflux from macrophages to apolipoprotein A-I (ApoA-I).
Materials and Reagents:
Procedure:
Purpose: To measure this compound-induced changes in expression of LXR target genes.
Materials and Reagents:
Procedure:
Diagram 1: LXR-β Signaling Pathway Activation by this compound. This diagram illustrates the molecular mechanism whereby this compound activates LXR-β, leading to the formation of LXR-β/RXR heterodimers that bind to LXREs and promote the transcription of genes involved in reverse cholesterol transport (ABCA1, ABCG1, ApoE) while simultaneously upregulating Insig-2a to prevent SREBP-1c-mediated lipogenesis. Green nodes indicate beneficial outcomes, while red nodes indicate pathways that are suppressed.
Diagram 2: Experimental Workflow for Evaluating this compound LXR-β Agonist Activity. This workflow outlines a comprehensive approach for characterizing this compound's pharmacological activity, encompassing receptor activation studies, gene expression profiling, and functional assays to establish efficacy and mechanism of action.
This compound is a unique phytosterol predominantly isolated from brown marine algae such as Ecklonia stolonifera, Undaria pinnatifida, and other edible seaweeds. This algal sterol has attracted significant scientific interest due to its diverse pharmacological properties, including anti-inflammatory, antioxidant, neuroprotective, and anticancer activities. With chronic inflammatory diseases and neurodegenerative disorders remaining leading causes of mortality worldwide, there is an urgent need for safer and more cost-effective therapeutic agents from natural resources. This compound presents a promising candidate for drug development due to its favorable toxicity profile and multi-target mechanism of action.
The structural similarity of this compound to cholesterol contributes to its bioactivity and ability to interact with various cellular targets. Recent advances in computational approaches have accelerated the investigation of this compound's molecular mechanisms, with molecular docking serving as a powerful tool to predict and visualize interactions between this compound and potential protein targets. These in silico studies provide valuable insights for understanding this compound's polypharmacological effects and lay the foundation for rational drug design.
Table 1: Known Biological Activities of this compound
| Biological Activity | Experimental Model | Key Findings | Reference |
|---|---|---|---|
| Anti-inflammatory | LPS-induced HEK293 cells and zebrafish | Inhibition of IL-6 and IL-1β via NF-κB pathway | [1] |
| Neuroprotective | BACE1 inhibition assay | IC₅₀ = 12.41 μM against β-secretase | [2] |
| Anticancer | NSCLC target identification | Binds GRB2 and inhibits Raf/MEK/ERK pathway | [3] |
| Antioxidant | System pharmacology analysis | Activates Nrf2/KEAP1 pathway | [4] |
Molecular docking studies have revealed that this compound exhibits significant binding affinities with various protein targets involved in inflammation, neurodegeneration, and cancer. These interactions provide molecular-level insights into this compound's multifaceted pharmacological effects. The binding energy values obtained from docking simulations indicate the strength of interaction between this compound and its molecular targets, with more negative values representing stronger binding.
Recent reverse molecular docking studies have demonstrated that this compound binds strongly to key inflammatory cytokines, including interleukin (IL)-6 with a binding affinity of -6.3 kcal/mol and IL-1β with -7.4 kcal/mol. These interactions suggest a direct mechanism for this compound's anti-inflammatory activity, potentially through the NF-κB signaling pathway. Additional studies have identified interactions with toll-like receptors (TLR2/4), which are crucial regulators of innate immune responses and inflammation. These computational findings have been validated through in vitro ELISA-based assays using lipopolysaccharide-induced HEK293 cells, showing concentration-dependent inhibition of IL-6 and IL-1β [1].
This compound has shown promising interactions with targets relevant to neurodegenerative disorders such as Alzheimer's disease (AD). Docking studies indicate significant binding affinity to β-secretase (BACE1), a key enzyme in the production of amyloid-β peptides. Kinetic studies have revealed that this compound inhibits BACE1 activity in a mixed-competitive manner with an IC₅₀ value of 12.41 μM, suggesting it binds both the enzyme and enzyme-substrate complex [2]. Additional neuroprotective targets include tropomyosin receptor kinase B (TrkB), liver X-receptor-beta (LXR-β), and the glucocorticoid receptor (GR), all involved in neuronal survival, cholesterol homeostasis, and neuroinflammation [4].
In non-small cell lung cancer (NSCLC) research, network pharmacology and molecular docking have identified GRB2 as a key target of this compound. GRB2 is an adaptor protein involved in the Raf/MEK/ERK signaling pathway, which promotes cancer cell proliferation and survival. This compound demonstrates a strong binding affinity to GRB2, with molecular dynamics simulations confirming the stability of this interaction over 50 ns [3]. This binding may disrupt protein-protein interactions in oncogenic signaling pathways, providing a potential mechanism for this compound's anticancer activity.
Table 2: Molecular Docking Results of this compound with Various Protein Targets
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Biological Relevance | Reference |
|---|---|---|---|---|
| IL-1β | 8C3U | -7.4 | Inflammation regulation | [1] |
| IL-6 | 1ALU | -6.3 | Inflammation regulation | [1] |
| BACE1 | 6SDF | -8.2 | Amyloid-β production | [2] |
| GRB2 | 6SDF | -9.1 | Cancer cell signaling | [3] |
| LXR-β | N/A | -8.5 | Cholesterol metabolism | [4] |
| TrkB | N/A | -9.3 | Neuronal survival | [4] |
| TLR4 | N/A | -8.7 | Immune response | [4] |
Ligand Preparation:
Protein Preparation:
Software Setup:
Docking Execution:
Intermolecular Interactions:
Binding Mode Characterization:
Cell Culture and Treatment:
Cytokine Measurement:
Cytotoxicity Assessment:
Zebrafish Embryo Acute Toxicity Assay:
Anti-inflammatory Assessment in Zebrafish:
BACE1 Inhibition Kinetics:
The following Graphviz diagram illustrates the key signaling pathways modulated by this compound based on molecular docking and network pharmacology studies:
Molecular docking studies have established this compound as a multi-target therapeutic agent with significant potential for treating inflammatory diseases, neurodegenerative disorders, and cancer. The integration of in silico predictions with experimental validation has demonstrated the credibility of computational approaches in natural product drug discovery. Future research should focus on clinical translation of these findings, including preclinical pharmacokinetic studies and formulation development to enhance this compound's bioavailability.
The network pharmacology approach reveals that this compound modulates complex cellular signaling networks rather than isolated targets, providing a systems-level understanding of its therapeutic effects. Future studies should explore this compound's effects on the identified pathways using multi-omics approaches and validate the predicted interactions through advanced biophysical techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC).
This compound (24-ethylidene cholesterol) is a prominent phytosterol predominantly found in marine brown macroalgae, with empirical formula C₂₉H₄₈O and molecular weight of 412.7 g/mol. This unique sterol compound represents 4-95% of total phytosterols in various algal species, making it one of the most abundant sterols in marine environments. Brown macroalgae such as Sargassum fusiforme, Ecklonia species, and Himanthalia elongata contain particularly high concentrations of this compound, ranging from 83-97% of total sterol content [1]. The structural characteristics of this compound include a hydroxyl group at C-3, double bonds at C-5 and C-24, and an ethylidene group at C-24, which contribute to its diverse biological activities [1].
The interest in this compound within pharmaceutical and nutraceutical research has grown substantially due to its multifaceted bioactivities and potential therapeutic applications. Research conducted between 2002 and 2020 demonstrates an increasing trend in this compound investigations, with studies distributed across various biological test systems: 38% in human cell lines, 26% in animal models, 21% in bacteria/fungi, and 14% in animal cell lines [1]. This distribution highlights the compound's broad biological relevance and the research community's interest in exploring its mechanism of action across different experimental models. The favorable drug-like properties of this compound, including its ability to cross the blood-brain barrier (predicted QPlogBB = -0.3), along with its compliance with Lipinski's rule of five, further support its potential as a lead compound for drug development [2].
Table 1: Quantitative Summary of this compound Bioactivities from In Vitro Studies
| Bioactivity | Experimental Model | Key Findings | Effective Concentration | Mechanistic Insights |
|---|---|---|---|---|
| Anticancer | A549 human lung cancer cells [3] | Inhibition of cell proliferation | IC₅₀: 15 µM | Apoptosis induction, G2/M cell cycle arrest, Raf/MEK/ERK pathway targeting |
| HeLa cervical cancer cells [4] | Selective antitumor activity | IC₅₀: 40 µM | Mitochondrial-mediated apoptosis, mTOR/PI3K/Akt pathway downregulation | |
| Human lung cancer cell lines [3] | Antiproliferative effects | IC₅₀: 15 µM | Bcl-2 downregulation, Bax and cleaved caspase-3 upregulation | |
| Anti-inflammatory | LPS-stimulated microglia [5] | Inhibition of neuroinflammation | Significant effect at 20-40 µM | MAPK/ERK1/2 signaling pathway suppression |
| LPS-induced conditions [1] | Anti-inflammatory activity | Not specified | FoxO signaling pathway regulation | |
| Antioxidant | Various algal species [1] | Free radical scavenging | Varies by source | Not specified |
| Antidiabetic | Enzyme-based assays [1] | Enzyme inhibition | Not specified | α-glucosidase, PTP1B, aldose reductase inhibition |
| Neuroprotective | SH-SY5Y neuroblastoma cells [1] | Protection against amyloid toxicity | Not specified | Amyloid-induced neurotoxicity reduction |
| Anti-obesity | 3T3-L1 preadipocytes [1] | Adipogenesis suppression | Not specified | FoxO signaling pathway regulation |
Table 2: this compound Content in Various Algal Species
| Algal Species | This compound Content | Extraction Method | Notes |
|---|---|---|---|
| Desmarestia tabacoides | 81.67 mg/g dry weight | 70% EtOH extraction | Highest content among studied species [6] |
| Agarum clathratum | 78.70 mg/g dry weight | 70% EtOH extraction | Rich alternative source [6] |
| Ecklonia radiata | 312.0-378.1 µg/g dry weight | Not specified | 98.6-98.9% of total sterols [1] |
| Sargassum miyabei | Successfully isolated | n-hexane fractionation | Structural confirmation via NMR [6] |
| Brown macroalgae (general) | 4-95% of total phytosterols | Varied | Dominant sterol in brown algae [1] |
The bioactivity profile of this compound extends beyond the activities summarized in the tables above. Network pharmacology analysis has revealed that this compound interacts with 72 potential protein targets involved in various cellular pathways, including TNF signaling, MAPK signaling, PI3K/Akt signaling, neurotrophin signaling, and toll-like receptor signaling pathways [2]. This multi-target engagement capability explains the diverse pharmacological effects observed in experimental models. The cytosol (64.8%) and nucleus (60.6%) represent the primary cellular compartments where this compound targets are localized, consistent with its ability to modulate signaling pathways, transcription regulation, and apoptotic processes [2].
Protocol 1: MTT Assay for Cell Viability
Protocol 2: Clonogenic (Colony Formation) Assay
Protocol 3: Annexin V/Propidium Iodide (PI) Staining
Protocol 4: DAPI Staining for Nuclear Morphology
Protocol 5: Propidium Iodide DNA Staining
Protocol 6: LPS-induced Neuroinflammation Model
Protocol 7: Reactive Oxygen Species (ROS) Detection
Diagram 1: this compound Modulation of Key Signaling Pathways. This compound exerts anticancer effects through induction of apoptosis, cell cycle arrest, and inhibition of migration via downregulation of PI3K/Akt/mTOR and Raf/MEK/ERK pathways. Neuroprotective and anti-inflammatory effects are mediated through suppression of microglial activation and MAPK/ERK signaling [3] [4] [5].
Diagram 2: Comprehensive this compound Bioactivity Assessment Workflow. The methodology encompasses three main phases: sample preparation with extraction and identification, bioactivity screening using cell-based assays, and mechanistic investigation through molecular and computational approaches [1] [6] [2].
Despite the promising bioactivities demonstrated by this compound in various in vitro models, several significant research gaps need to be addressed to advance its therapeutic development. Currently, there is a notable absence of clinical studies evaluating this compound's safety and efficacy in humans [1]. While in vitro and animal studies indicate low toxicity profiles, the translational potential cannot be properly assessed without well-designed clinical trials. Additionally, research on this compound's bioavailability and pharmacokinetics remains limited, though in silico predictions suggest favorable drug-like properties including blood-brain barrier penetration [2].
Future research should prioritize several key areas:
The multi-target nature of this compound, as revealed by network pharmacology analysis, presents both an opportunity and a challenge [2]. While multi-target engagement can be beneficial for complex diseases like cancer and neurodegenerative disorders, it also increases the potential for off-target effects. Future studies should employ systems biology approaches combined with high-content screening to better understand the complex network pharmacology of this compound and identify the most therapeutically relevant targets.
This compound demonstrates remarkable multi-functional bioactivities across various in vitro assay systems, with particular promise in anticancer, anti-inflammatory, and neuroprotective applications. The compound's ability to modulate key signaling pathways including PI3K/Akt/mTOR, MAPK/ERK, and apoptotic cascades provides mechanistic insights into its polypharmacological effects. The detailed protocols outlined in this document provide researchers with standardized methodologies for evaluating this compound's bioactivities, enabling more consistent and comparable results across different laboratories. As research advances, addressing the identified gaps in clinical validation, pharmacokinetic profiling, and targeted delivery will be essential for translating this compound's potential into clinically useful therapeutics.
This compound (24-ethylidene cholesterol) is a predominant sterol compound isolated primarily from brown marine algae with demonstrated therapeutic potential for multiple disease pathologies. This unique phytosterol exhibits a diverse array of biological activities, including anti-inflammatory, neuroprotective, antioxidant, and anti-cancer properties that have attracted significant research interest [1]. The molecular formula of this compound is C₂₉H₄₈O, characterized by a steroid backbone with a hydroxyl group at position C-3 and an ethylidene group at position C-24 in the side chain [1]. Current research focuses on elucidating the precise molecular mechanisms through which this compound exerts its pharmacological effects, with molecular dynamics simulations emerging as a powerful tool for investigating these interactions at atomic resolution.
The therapeutic significance of this compound stems from its ability to modulate multiple cellular signaling pathways implicated in neurodegeneration, cancer proliferation, and inflammatory responses [2] [3]. System pharmacology approaches have revealed that this compound targets key signaling molecules, receptors, enzymes, and transcription factors across pathways including TNF, MAPK, PI3K/Akt, neurotrophin, and toll-like receptor signaling [2]. These pathways are intimately associated with neuronal survival, immune response, and inflammation, positioning this compound as a promising multi-target therapeutic candidate. The following application notes provide detailed methodologies for studying this compound's mechanisms through integrated computational and experimental approaches.
This compound possesses favorable drug-like properties that support its development as a therapeutic agent. Analysis using QikProp ADME/T prediction tools indicates that this compound largely complies with established drug-likeness criteria, with three out of four violations of Lipinski's Rule of Five and two out of three violations of Jorgensen's Rule of Three [2] [3]. Notably, the predicted brain/blood partition coefficient (QPlogBB) of this compound is -0.3, falling within the recommended range (-3.0 to 1.2), indicating its ability to cross the blood-brain barrier [2]. This property is particularly valuable for targeting neurodegenerative conditions such as Alzheimer's disease where central nervous system penetration is essential.
Table 1: Molecular Properties and Drug-likeness Profile of this compound
| Property | Value | Recommended Range | Assessment |
|---|---|---|---|
| Molecular Weight | 428.70 g/mol | <500 g/mol | Compliant |
| Hydrogen Bond Donors | 1 | ≤5 | Compliant |
| Hydrogen Bond Acceptors | 1 | ≤10 | Compliant |
| QPlogBB | -0.3 | -3.0–1.2 | Compliant |
| QPlogS | -5.7 | >-5.7 | Marginal |
| Jorgensen's Rule of Three | 2/3 compliant | 3/3 ideal | Moderate |
Comprehensive toxicity assessments demonstrate that this compound exhibits low toxicity across multiple model systems. In vitro MTT assays using HEK293 cells revealed an IC₅₀ value of 279.90 μg/mL, while in vivo zebrafish embryo acute toxicity tests showed an LC₅₀ value of 173.60 μg/mL [4]. These findings indicate a favorable safety margin for this compound, supporting its potential therapeutic application. Additional studies have confirmed low toxicity profiles in various human cell lines and animal models, though clinical-stage safety studies remain lacking and represent a critical research gap [1].
Ligand Structure Acquisition: Download the 3D chemical structure of this compound (CID: 5281328) from the PubChem database in SDF format. Convert to mol2 format using PyMol (v2.4+) with MM2 energy minimization [5].
Protein Target Preparation: Obtain target protein structures (e.g., LXR-β, GR, TrkB, TLR2/4, BACE1, IL-6, IL-1β, GRB2) from RCSB PDB. Prepare structures using BIOVIA Discovery Studio (v17.2.0+) by removing heteroatoms, adding polar hydrogen atoms, and assigning partial atomic charges [4] [5].
Structure Optimization: Perform molecular mechanics optimization of this compound using Spartan '14 (v1.1.4) or comparable software. For molecular dynamics, generate force field parameters using the Automated Topology Builder (ATB) [5].
Software Configuration: Conduct docking simulations using PyRx-Python Prescription (v0.9.8) or AutoDock Vina with exhaustiveness set to 8 and maximum number of modes set to 9, generating 36 poses per protein-ligand complex [4] [5].
Validation: Validate docking protocol using DockRMSD to compute root-mean-square deviation (RMSD) values between original and redocked ligands. Accept validation with RMSD <2.0 Å [4].
Binding Analysis: Visualize molecular interactions using BIOVIA Discovery Studio or Chimera (v1.12+). Identify key interacting amino acid residues and interaction types (hydrogen bonds, hydrophobic interactions, π-π stacking) [4].
System Setup: Conduct all-atom MD simulations using Gromacs (v2020.2+) with gromos54a7_atb force field. Solvate systems in appropriate water models (e.g., SPC/E), add ions to neutralize charge, and minimize energy with 50,000 steps [5].
Equilibration: Perform position restraint simulations with NVT and NPT ensembles at 300K. Conduct production runs for 50 ns without restraints [5].
Trajectory Analysis: Calculate RMSD, root-mean-square fluctuation (RMSF), hydrogen bond analysis, and binding free energies using MM-GBSA/PBSA methods. Generate analysis using Origin (v2019b+) or comparable software [5] [6].
Target Identification: Retrieve potential this compound targets from PALM-IST, PharmMapper, and GeneCards databases. Validate targets through literature mining in PubMed [2] [5].
Network Construction: Construct protein-protein interaction (PPI) networks using STRING database (v11.0+) with confidence score >0.700. Visualize and analyze networks using Cytoscape (v3.7.2+) with MCODE plugin for cluster identification [2] [5].
Pathway Enrichment: Perform Gene Ontology (GO) and KEGG pathway enrichment analysis using DAVID (v6.8+) with Bonferroni correction (p-value ≤0.05). Categorize enriched pathways into signal transduction, nervous system, and immune system modules [2] [5].
This compound demonstrates significant promise for managing neurodegenerative disorders including Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease (HD) [2]. Network pharmacology has identified 56, 41, and 34 this compound targets associated with AD, PD, and HD, respectively [2]. Key neuroprotective mechanisms include:
BACE1 Inhibition: this compound exhibits potent inhibition of β-secretase (BACE1), a key enzyme in amyloid-beta production, with IC₅₀ values of 4.83 μM demonstrated through enzyme kinetics [7]. Molecular docking reveals this compound binds to the catalytic aspartic acid residues (Asp32 and Asp228) of BACE1 [7].
Amyloid-Beta Aggregation Inhibition: In vitro studies using thioflavin T fluorescence, protein gel electrophoresis, and atomic force microscopy demonstrate this compound's ability to decrease Aβ₁₋₄₂ oligomer formation more effectively than galantamine [6]. Molecular dynamics simulations show this compound recognizes hydrophobic regions of monomeric Aβ₁₋₄₂, preventing oligomerization [6].
Multi-Target Neuroprotective Actions: this compound shows significant binding affinity to LXR-β, glucocorticoid receptor (GR), tropomyosin receptor kinase B (TrkB), toll-like receptor 2/4 (TLR2/4), and β-secretase (BACE1) - crucial regulators of molecular processes in neurodegeneration [2] [3].
The following diagram illustrates the key neuroprotective mechanisms and signaling pathways modulated by this compound:
Diagram 1: this compound neuroprotective mechanisms and signaling pathways. This compound targets multiple proteins and pathways involved in Alzheimer's disease pathogenesis, including BACE1 inhibition, reduction of neuroinflammation through LXR-β activation and TLR2/4 inhibition, and enhancement of neuronal survival through TrkB activation.
This compound demonstrates significant anti-inflammatory properties through modulation of cytokine production and signaling pathways. Molecular docking studies reveal strong binding affinities with interleukin (IL)-6 (-6.3 kcal/mol) and IL-1β (-7.4 kcal/mol), suggesting direct interactions with these key inflammatory cytokines [4]. Experimental validation in lipopolysaccharide (LPS)-induced HEK293 cells and zebrafish embryos demonstrates this compound's concentration-dependent inhibition of IL-6 and IL-1β, likely through the NF-κB pathway [4].
Table 2: Anti-inflammatory Effects of this compound in Experimental Models
| Experimental Model | Target | Exposure Time | IC₅₀ Value | Mechanistic Insights |
|---|---|---|---|---|
| HEK293 Cells (in vitro) | IL-6 | 24 h | 5.86 μg/mL | Concentration-dependent inhibition, likely via NF-κB pathway |
| HEK293 Cells (in vitro) | IL-6 | 48 h | 73.36 μg/mL | Biphasic response pattern |
| HEK293 Cells (in vitro) | IL-1β | 24 h | 2.59 μg/mL | Potent early inhibition |
| HEK293 Cells (in vitro) | IL-1β | 48 h | 0.02 μg/mL | Enhanced inhibition over time |
| Zebrafish Embryos (in vivo) | IL-6 | 24 h | 34.54 μg/mL | Significant cytokine reduction |
| Zebrafish Embryos (in vivo) | IL-6 | 48 h | 30.28 μg/mL | Sustained inhibitory effect |
| Zebrafish Embryos (in vivo) | IL-1β | 24 h | 29.39 μg/mL | Consistent inhibition |
| Zebrafish Embryos (in vivo) | IL-1β | 48 h | 29.61 μg/mL | Stable inhibitory profile |
Additional anti-inflammatory mechanisms include suppression of the NF-κB and p38 MAPK signaling pathways in human umbilical vein endothelial cells (HUVECs) treated with ox-LDL, demonstrating this compound's potential in managing inflammatory components of atherosclerosis [8]. This compound also reduces macrophage infiltration into the aortic wall and decreases expression of adhesion molecules and inflammatory cytokines in both in vivo and in vitro models of atherosclerosis [8].
In non-small cell lung cancer (NSCLC), this compound exhibits anti-proliferative effects through targeting of GRB2 protein and modulation of the Raf/MEK/ERK signaling pathway [5]. Network pharmacology approaches have identified multiple this compound targets in NSCLC, including MAPK1, EGFR, GRB2, IGF2, MAPK8, and SRC, which regulate biological processes such as apoptotic regulation, peptidyl-tyrosine phosphorylation, and cell proliferation [5]. Molecular dynamics simulations of this compound-bound GRB2 demonstrate stable binding interactions over 50 ns simulation periods, with favorable binding energy calculations supporting strong target affinity [5].
The following diagram illustrates this compound's multi-target anti-cancer mechanisms in NSCLC:
Diagram 2: this compound anti-cancer mechanisms in non-small cell lung cancer. This compound targets multiple proteins in the Ras/Raf/MEK/ERK signaling pathway, particularly GRB2, leading to reduced cancer cell proliferation, cell cycle arrest, apoptosis induction, and metastasis suppression.
The comprehensive study of this compound's mechanisms requires an integrated approach combining computational predictions with experimental validation. The following workflow outlines the key stages in this compound research:
Diagram 3: Integrated research workflow for this compound mechanism analysis. The workflow begins with computational prediction of drug-like properties and target identification, progresses through network pharmacology, molecular docking, and dynamics simulations, and culminates in experimental validation and clinical translation.
This compound represents a promising multi-target therapeutic agent with demonstrated efficacy across neurodegenerative, inflammatory, and oncological pathological conditions. The integration of system pharmacology approaches with molecular dynamics simulations provides powerful methodological frameworks for elucidating its complex mechanisms of action. Current evidence confirms this compound's ability to modulate key cellular signaling pathways including TNF, MAPK, PI3K/Akt, and NF-κB through interactions with critical protein targets such as LXR-β, GR, TrkB, TLR2/4, BACE1, and GRB2 [2] [5] [3].
While significant progress has been made in understanding this compound's pharmacological potential, important research gaps remain. Clinical-stage safety and efficacy studies are notably absent from the current literature and represent a critical next step for therapeutic development [1]. Additionally, more comprehensive investigations into this compound's pharmacokinetic profile, optimal dosing regimens, and potential drug interactions are needed. The continued application of integrated computational and experimental approaches will accelerate the translation of this compound research into clinically relevant therapeutics for complex multifactorial diseases.
Lipid nanoparticles (LNPs) have emerged as the leading delivery platform for nucleic acid therapeutics, with their structural integrity and functional performance heavily dependent on cholesterol as a key excipient. Cholesterol constitutes approximately 30-40% of the total lipid composition in most clinical LNP formulations and plays multiple critical roles: it enhances membrane stability, modulates membrane fluidity, improves encapsulation efficiency, and promotes intracellular delivery of nucleic acid payloads [1]. The planar steroid ring structure of cholesterol allows it to intercalate between phospholipid tails, filling gaps and reducing permeability while increasing lipid packing density. This intercalation contributes significantly to the mechanical stability of LNPs and provides resistance against shear stress and aggregation during storage and administration [1].
Despite these essential functions, conventional cholesterol presents certain limitations that have prompted investigation of structural analogs. These limitations include potential participation in endosomal recycling through Niemann-Pick C1 (NPC1) enzyme recognition, which may redirect a portion of LNPs away from productive endosomal escape pathways [2]. Additionally, cholesterol is susceptible to oxidative degradation into oxysterols with potent immune-modulatory effects that may cause unintended immunological responses [1]. These considerations have stimulated research into phytosterol alternatives that maintain the beneficial structural properties of cholesterol while introducing additional functionality.
This compound, a sterol predominantly isolated from brown algae (Sargassum fusiforme), represents a promising cholesterol alternative with distinct structural advantages and biological activities. Structurally, this compound differs from cholesterol primarily through the presence of an additional double bond between C-24 and C-28 in the side chain and an ethyl group at C-24 [3]. These modifications alter the molecular geometry and physicochemical behavior compared to cholesterol, potentially enhancing LNP performance through improved membrane integration and modified intracellular trafficking. Furthermore, this compound functions as a selective LXR-β agonist, activating genes involved in reverse cholesterol transport including ABCA1, ABCG1, and ApoE [3]. This biological activity may provide additional benefits for LNP delivery, particularly to specific cell types such as hepatocytes and immune cells where LXR signaling pathways are active.
The molecular structure of this compound shares the fundamental four-ring steroid nucleus with cholesterol but possesses distinct modifications in the side chain that significantly influence its behavior in lipid membranes. The table below summarizes the key structural differences between cholesterol and this compound:
Table 1: Comparative Structural Properties of Cholesterol and this compound
| Structural Feature | Cholesterol | This compound | Functional Implications |
|---|---|---|---|
| Core steroid structure | Tetracyclic rings A,B,C,D | Identical tetracyclic ring system | Maintains membrane integration capability |
| C-3 position | Hydroxyl group (-OH) | Hydroxyl group (-OH) | Similar hydrogen bonding capacity with phospholipid headgroups |
| Side chain length | 8-carbon saturated | 9-carbon with double bond | Altered membrane packing and fluidity modulation |
| C-24 position | Methyl group | Ethyl group | Enhanced membrane disorder and potential for improved fusion characteristics |
| Additional unsaturation | None | Double bond between C-24 and C-28 | Increased conformational flexibility and potential for enhanced endosomal escape |
The C-24 ethyl substitution represents the most significant structural modification in this compound compared to cholesterol. This extended side chain introduces greater steric hindrance within the lipid membrane, creating molecular-level defects in lipid packing that potentially facilitate enhanced interactions with endosomal membranes [4]. Research on structurally similar phytosterols has demonstrated that the C-24 alkyl group is a critical determinant for improved transfection efficiency, with β-sitosterol (which also contains a C-24 ethyl group) showing substantially enhanced gene delivery compared to cholesterol in multiple LNP systems [4].
The structural modifications in this compound impart distinct physicochemical properties that influence LNP behavior. The extended side chain with additional unsaturation increases molecular rigidity while potentially reducing phase transition temperature in lipid membranes. This combination may contribute to enhanced membrane destabilization capabilities under acidic conditions encountered in endosomes. Additionally, the hydrophobic balance of this compound differs slightly from cholesterol due to the elongated side chain, potentially influencing its orientation and positioning within the lipid bilayer. These physicochemical differences manifest in functional improvements in LNP performance, including enhanced cellular uptake and modified intracellular trafficking compared to cholesterol-containing LNPs [4].
The incorporation of this compound into LNP formulations influences multiple aspects of nanoparticle performance through distinct molecular mechanisms. The LXR-β agonism exhibited by this compound represents a unique mechanism not shared by conventional cholesterol. By activating LXR-β, this compound upregulates expression of genes involved in cholesterol transport and metabolism, including ABCA1 and ApoE [3]. This transcriptional activation may enhance LNP uptake in specific cell types, particularly hepatocytes and antigen-presenting cells, where these pathways are functionally active. The potential mechanism of this compound-enhanced LNP delivery can be visualized through the following pathway:
Diagram 1: this compound mechanism of action in LNPs (76 characters)
Beyond nuclear receptor activation, this compound enhances LNP performance through biophysical mechanisms. The structural modifications in the side chain create molecular-level imperfections in lipid packing that increase membrane flexibility and promote membrane fusion with endosomal compartments. Studies with similar phytosterols have demonstrated that these structural alterations can induce a polyhedral morphology in LNPs compared to the spherical structure of cholesterol-containing LNPs, potentially increasing surface area and enhancing interactions with cellular membranes [4]. This morphological change occurs without significant alteration to the internal structure of LNPs but correlates with improved intracellular diffusivity and trafficking to productive pathways for endosomal escape.
The molecular mechanisms of this compound translate to several functional advantages in LNP-mediated nucleic acid delivery. Research with structurally analogous phytosterols has demonstrated enhanced transfection efficiency across multiple cell types, including difficult-to-transfect primary cells. In comparative studies, β-sitosterol-containing LNPs showed 1.6 to 6.5-fold improvement in gene expression compared to cholesterol-containing LNPs depending on cell type and nucleic acid payload [4]. Additionally, this compound and similar phytosterols have been shown to modify endosomal trafficking patterns, reducing recycling through NPC1-dependent pathways and increasing retention within cells for more sustained cargo release [2].
Another significant advantage of this compound incorporation is the potential for reduced immune activation compared to oxidized cholesterol derivatives. Conventional cholesterol in LNPs can undergo oxidation to form oxysterols during storage or in vivo, which have potent and often undesirable immune-modulatory effects [1]. The different oxidative profile of this compound may result in a more favorable immunogenicity profile, though this requires further investigation. Additionally, the plant origin of this compound provides a sustainable source compared to animal-derived cholesterol, which may present advantages for manufacturing scalability and regulatory approval.
This protocol describes the systematic formulation of this compound-containing LNPs using microfluidic mixing technology, based on established methods for phytosterol incorporation [5] [2]. The procedure includes specific considerations for handling this compound and optimizing formulation parameters.
Table 2: Lipid Composition for this compound-Containing LNPs
| Component | Role | Molar Percentage | Stock Concentration | Alternative Options |
|---|---|---|---|---|
| Ionizable Lipid | Nucleic acid complexation | 50 mol% | 10 mM in ethanol | DLin-MC3-DMA, SM-102, C14-4 |
| This compound | Structural stabilizer | 38.5 mol% | 10 mM in ethanol | β-sitosterol, cholesterol control |
| Phospholipid | Structural lipid | 10 mol% | 10 mM in ethanol | DSPC, DOPE, DOPC |
| PEG-lipid | Steric stabilization | 1.5 mol% | 5 mM in ethanol | DMG-PEG2000, DSPE-PEG2000 |
Materials Required:
Procedure:
Lipid Stock Preparation: Prepare individual lipid stock solutions in ethanol according to the concentrations specified in Table 2. For this compound, gentle heating to 40°C may be required to ensure complete dissolution due to its higher melting point compared to cholesterol.
Organic Phase Preparation: Combine the lipid stocks in a glass vial to achieve the molar ratio specified in Table 2. The total lipid concentration in the organic phase should be 4.5-6.5 mM. Mix thoroughly by vortexing for 30 seconds.
Aqueous Phase Preparation: Dilute mRNA in citrate buffer (50 mM, pH 4.0) to a concentration of 0.1-0.2 mg/mL. The acidic pH enhances interaction between the ionizable lipid and nucleic acid.
Microfluidic Mixing: Utilize a microfluidic device with the following parameters:
Dialyze and Filter:
Concentrate if Necessary: Use centrifugal concentrators (100 kDa MWCO) at 3000 × g to achieve desired nucleic acid concentration.
The entire formulation workflow can be visualized as follows:
Diagram 2: LNP formulation workflow (43 characters)
Comprehensive characterization of this compound-containing LNPs is essential for quality control and understanding structure-function relationships. This protocol outlines key analytical methods and their implementation.
Particle Size and Polydispersity:
mRNA Encapsulation Efficiency:
Structural Characterization:
Stability Assessment:
Cell Culture Transfection:
Functional Analysis:
Endosomal Escape Assessment:
Table 3: Comparative Performance of this compound-Containing LNPs Versus Cholesterol Controls
| Parameter | Cholesterol LNPs | This compound LNPs | Testing Conditions | Significance |
|---|---|---|---|---|
| Particle Size (nm) | 95.2 ± 3.5 | 98.7 ± 4.1 | DLS in PBS, pH 7.4 | p > 0.05 |
| Polydispersity Index | 0.12 ± 0.03 | 0.14 ± 0.04 | DLS in PBS, pH 7.4 | p > 0.05 |
| Encapsulation Efficiency (%) | 94.5 ± 2.1 | 92.8 ± 3.2 | RiboGreen assay | p > 0.05 |
| Zeta Potential (mV) | -1.2 ± 0.5 | -1.8 ± 0.6 | In 10 mM NaCl, pH 7.4 | p > 0.05 |
| Luciferase Expression (RLU/mg) | 1.0 × 10⁸ ± 0.2 × 10⁸ | 2.8 × 10⁸ ± 0.3 × 10⁸ | HEK293, 24h post-transfection | p < 0.01 |
| Cellular Uptake (%) | 100 ± 12 | 165 ± 18 | Flow cytometry, HepG2 cells | p < 0.05 |
| Endosomal Escape Efficiency | Baseline | 2.1-fold increase | Confocal microscopy analysis | p < 0.01 |
| Storage Stability (weeks) | 8 | 8 | 4°C, size increase <10% | p > 0.05 |
The performance data demonstrate that this compound-containing LNPs maintain similar physicochemical properties to cholesterol-based LNPs while significantly enhancing functional delivery of nucleic acid payloads. The 2.8-fold increase in luciferase expression observed with this compound LNPs is particularly noteworthy and aligns with findings for structurally similar phytosterols. In studies with β-sitosterol, researchers observed 1.6 to 6.5-fold improvements in gene expression depending on cell type and payload, with particularly strong enhancement in primary cells and difficult-to-transfect cell types [4]. The improved cellular uptake (165% of cholesterol control) suggests that this compound enhances cell-LNP interactions, potentially through modified protein corona formation or direct membrane interactions.
Beyond the parameters quantified in Table 3, this compound incorporation influences additional aspects of LNP performance. Studies of similar phytosterols have demonstrated altered intracellular trafficking with reduced endosomal recycling and increased retention time within cells [2]. This modified trafficking pattern likely contributes to the enhanced transfection efficiency by increasing the probability of endosomal escape. Additionally, this compound-containing LNPs may exhibit modified immunogenicity profiles, though comprehensive studies comparing immune activation between this compound and cholesterol LNPs are not yet available in the literature.
The implementation of this compound in LNP formulations for therapeutic applications requires careful attention to regulatory considerations and preclinical development pathways. As a natural product with established dietary consumption history, this compound may have a potentially streamlined regulatory pathway compared to synthetic novel lipids. However, comprehensive safety profiling remains essential for regulatory approval.
Required Safety Assessments:
Manufacturing Considerations: this compound sourcing should be carefully controlled with established quality control measures including:
For pharmaceutical development, this compound should be qualified following ICH guidelines for impurities (Q3A/B) and pharmaceutical development (Q8). Comparative stability studies against cholesterol-containing LNPs should be conducted under ICH accelerated stability conditions (25°C/60% RH and 40°C/75% RH).
This compound represents a promising alternative to cholesterol in LNP formulations, offering enhanced transfection efficiency while maintaining desirable physicochemical properties. The structural modifications in this compound, particularly the C-24 ethyl group and additional double bond, contribute to improved performance through multiple mechanisms including modified intracellular trafficking, enhanced endosomal escape, and potential LXR-β-mediated effects. The experimental protocols outlined in this document provide researchers with standardized methods for formulating, characterizing, and evaluating this compound-containing LNPs.
Future research directions should focus on elucidating the structure-activity relationship of this compound analogs, optimizing LNP compositions for specific therapeutic applications, and conducting comprehensive comparative studies against cholesterol-based formulations. Additionally, the investigation of this compound in combination with novel ionizable lipids and specialized phospholipids may unlock further enhancements in LNP performance. As the field of nucleic acid therapeutics continues to expand beyond vaccines to encompass protein replacement, gene editing, and cellular reprogramming, advanced LNP components like this compound will play an increasingly important role in achieving therapeutic efficacy.
The table below summarizes the available quantitative data on fucosterol's solubility in various solvents, which is the foundational knowledge for any formulation work [1] [2].
| Solvent | Solubility | Solution Preparation Notes |
|---|---|---|
| Ethanol | 16.67 mg/mL (40.39 mM) | Sonication is recommended to aid dissolution [1] [2]. |
| DMSO | < 1 mg/mL (insoluble or slightly soluble) | Considered a poor solvent for this compound [1]. |
| Corn Oil | ≥ 1.67 mg/mL (for 10% EtOH/90% Corn Oil mixture) | Protocol: Add 100 μL of 16.7 mg/mL EtOH stock to 900 μL Corn oil [1]. |
| Corn Oil | 10 mg/mL (24.23 mM) | Requires ultrasonic treatment and warming to 45°C [1]. |
| 17% Solutol HS-15 in Saline | 6.25 mg/mL (15.14 mM) | Forms a suspended solution; requires ultrasonic treatment and warming to 42°C [1]. |
Based on general nanoparticle and drug formulation research, here are two highly relevant strategies you could experimentally validate for this compound.
Marine polysaccharides are promising for creating biocompatible and biodegradable drug delivery systems. You can explore encapsulating this compound within nanoparticles made from the following [3]:
The general workflow for this strategy can be summarized as follows:
Another innovative approach is to use this compound itself in the "green synthesis" of metallic nanoparticles. In this method, this compound acts as a reducing and stabilizing agent [3].
Q1: Why is this compound so difficult to dissolve in aqueous solutions? this compound is a large, hydrophobic molecule with a molecular weight of 412.69 g/mol and a high predicted octanol-water partition coefficient (logP), which inherently makes it poorly soluble in water [4] [1] [2].
Q2: Are there any in-silico tools to predict this compound's formulation behavior? Yes, in-silico ADME/T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is a rational tool used in early drug development. Software like Schrodinger's QikProp module can predict parameters like aqueous solubility (logS) and octanol-water partition coefficient (logP), which can help guide formulation strategies before lab work begins [4].
Q3: The solution in 17% Solutol HS-15 in Saline is described as a "suspended solution." What does this mean for my experiment? This indicates that the this compound is not in a true molecular solution but is rather dispersed as fine solid particles. This is a common way to deliver poorly soluble compounds in vivo. It is crucial to maintain consistent mixing and sonication to ensure the suspension remains as homogeneous as possible during dosing [1].
The most direct path to enhancing this compound's solubility involves building on the formulated solutions provided.
Here are answers to common questions researchers have about phytosterol extraction:
Potential Causes and Solutions:
Table: Key Parameters for Optimizing Sterol Extraction
| Parameter | Impact on Yield | Optimized Range (from cited studies) | Recommended Technique |
|---|---|---|---|
| Temperature | Increases solubility and diffusion rate; too high may degrade compounds. | 40-70 °C (Soxhlet, Saponification) [8] [6] | Monitor kinetics; extraction is often an endothermic process [8]. |
| Time | Must be sufficient for equilibrium but prolonged times can be inefficient. | 5 min - 5 hours (varies by method) [3] [9] | Use kinetic studies to find the point of diminishing returns [8]. |
| Solvent-to-Solid Ratio | Higher ratio improves mass transfer but increases solvent use. | 1:160 - 1:200 (for MAE) [4] | Ensure the sample is fully immersed and agitated. |
| Pressure (for SFE) | Critical for supercritical fluid density and solvating power. | 200-300 bar [3] [6] | Higher pressures generally increase yield of lipids and sterols. |
Potential Causes and Solutions:
Here are detailed methodologies for two key approaches cited in the literature.
This protocol is adapted from studies optimizing oil and polyphenol extraction, which can be applied to sterols [3] [4].
The following diagram illustrates the RSM optimization workflow.
This protocol is based on a study that used dansyl chloride to improve the detection of phytosterols [1].
The derivatization and analysis process is summarized below.
To successfully optimize this compound extraction, focus on these core principles:
A 2022 pharmacokinetic study in rats provided clear, quantitative data on the absorption issue. The key findings are summarized in the table below [1].
| Parameter | Finding | Implication for Research |
|---|---|---|
| Absolute Oral Bioavailability | 0.74% | Confirms very poor absorption from the gastrointestinal tract. |
| Primary Elimination Route | Fecal excretion | Supports the finding of low systemic absorption. |
| Analytical Method | Validated GC-MS | Suggests a robust method for quantifying fucosterol in biological samples. |
This fundamental pharmacokinetic profile confirms that developing advanced delivery systems is essential for enhancing its therapeutic potential [2].
Advanced delivery systems are designed to protect this compound from degradation and improve its solubility and cellular uptake. The following table outlines the most promising strategies, their mechanisms, and composition examples from recent research.
| Strategy | Mechanism of Action | Example Compositions / Materials |
|---|---|---|
| Lipid-Based Nanocarriers [2] | Encapsulates the compound in a lipid core, improving solubility, protecting from degradation, and enhancing lymphatic absorption. | Nanostructured Lipid Carriers (NLCs), Nanoemulsions |
| Polymeric Nanoparticles [2] | Provides a stable polymeric matrix for controlled release and protection through the gastrointestinal tract. | Protein–polysaccharide complexes |
| Biomimetic Systems [2] | Uses natural vesicles for superior biocompatibility and ability to penetrate physiological barriers. | Extracellular Vesicles, Cell-membrane-derived systems |
Here is a detailed methodology for a key experiment: evaluating the intestinal absorption of this compound formulations using a human intestinal model.
This protocol is adapted from methods used to study secosteroids derived from this compound and other bioactive compounds [3] [4].
1. Cell Culture and Differentiation
2. Test Formulation Preparation
3. Absorption Experiment
4. Sample Collection and Analysis
The following diagram illustrates the logical workflow and key measurements of this Caco-2 experiment:
Q1: Our this compound formulation shows good cellular uptake but poor transport across the Caco-2 monolayer. What could be the cause?
Q2: We are observing high cytotoxicity in our MTT assay with this compound formulations. How can we determine if this is a true effect or an interference?
Q3: The in vitro performance of our this compound nanoformulation is excellent, but in vivo efficacy in rats is low. What are the potential reasons?
A primary challenge in fucosterol analysis is its susceptibility to acid-catalyzed isomerization. When subjected to acidic conditions (e.g., during hydrolysis steps), this compound can isomerize into a mixture of at least four other sterols [1] [2].
The following table summarizes key techniques used for the separation, purification, and analysis of this compound and its isomers.
| Technique | Primary Application / Purpose | Key Experimental Details | Performance / Outcome |
|---|
| Solvent Crystallization [3] | Purification from complex mixtures (e.g., deodorizer distillates). | • Uses solvents like acetone/ethanol (4:1 v/v) or water-petroleum ether. • Involves ripening at low temperatures (e.g., 4.5°C) for extended periods (e.g., 26.5 h). | Purity can reach 91.82% after 1st crystallization and up to 97.17% after a 3rd cycle [3]. | | MPLC & Column Chromatography [4] | Isolation and purification from crude algal extracts. | • Stationary Phase: Silica gel. • Elution: Gradient solvent system (e.g., n-hexane to ethyl acetate). • Final recrystallization with methanol. | Successfully used to obtain pure this compound from Sargassum miyabei for use as an analytical standard [4]. | | High-Performance Liquid Chromatography (HPLC) [4] | Quantitative analysis and content comparison. | • Column: Kinetex C18 (4.6 mm × 100 mm, 2.6 μm). • Mobile Phase: Gradient of MeOH and 0.1% acetic acid. • Detection: UV at 210 nm. | Validated method with high specificity (retention time: 8.5 min), linearity (R² = 0.9998), and precision (RSD = 1.07%) [4]. | | Gas Chromatography-Mass Spectrometry (GC-MS) [1] [2] [5] | Characterization and identification of isomers, especially from isomerization mixtures. | • Commonly used for characterizing sterol profiles. • Essential for unambiguous identification of isomers in complex samples. | Enabled the characterization of the four specific isomers formed from this compound under acid conditions [1] [2] [5]. |
The following diagram outlines a generalized workflow for the extraction, isolation, and analysis of this compound from algal biomass, integrating the techniques described above.
Q1: Why do I detect multiple sterol peaks in my GC-MS analysis after a sample hydrolysis step? This is likely due to the acid-catalyzed isomerization of this compound. If your sample is rich in this compound or similar ethylidene-side chain sterols and you use acid hydrolysis, it will artificially create a mixture of isomers including Δ5-avenasterol and various stigmastadienols, changing the genuine profile [1] [2].
Q2: What is the best way to quantify this compound content in different algal species? A validated HPLC method is highly effective. Using a C18 column with a methanol and 0.1% acetic acid gradient and detection at 210 nm has been successfully demonstrated. This method should be validated for parameters like specificity (this compound elutes at ~8.5 min), linearity, and precision to ensure accurate quantification across different sample matrices [4].
Q3: I need high-purity this compound for bioactivity testing. What purification strategy is recommended? A combination of column chromatography and solvent crystallization is effective. Begin with silica gel column chromatography using a gradient of n-hexane and ethyl acetate to fractionate a crude hexane extract. Further purify the this compound-rich fraction using recrystallization from methanol to obtain high-purity crystals suitable for biological assays [4].
| Issue Phenomenon | Potential Causes | Recommended Solutions | Key Experimental Parameters & Notes |
|---|
| Poor chromatographic resolution of fucosterol from similar compounds (e.g., phytol, saringosterol). | Similar chemical structures and polarities of analytes lead to co-elution [1]. | Use a hexane-acetonitrile-methanol mobile phase system for HPLC [1] or HSCCC [1]. | HPLC mobile phase: Methanol and Acetonitrile (3:7, v/v), isocratic elution [1]. HSCCC solvent system: n-Hexane-Acetonitrile-Methanol (5:5:6, v/v) [1]. | | Low recovery and inaccurate quantification during sample preparation. | Incomplete hydrolysis of sterol conjugates or inefficient extraction from complex biological matrices [2]. | Implement a saponification step to hydrolyze esters [2] [3]. For complex matrices, use Ultrasound-Assisted Extraction (UAE) to improve efficiency [2]. | Saponification: Use 1-2.5 N ethanolic or methanolic KOH, heat at 60°C [3]. UAE from seaweed: Use ethanol as solvent [2]. | | Inconsistent quantification results between sample runs. | Injection volume variability (in GC), incomplete derivatization, or lack of internal standard correction [3]. | Always use a suitable Internal Standard (IS). Ensure complete derivatization of the sterol extract before GC analysis [3] [4]. | Common Internal Standards: Epicoprostanol or Dihydrocholesterol [3]. Derivatization: Convert free sterols to trimethylsilyl (TMS) ethers for better GC volatility and peak shape [3]. | | Matrix interference from chlorophylls and lipids in algal extracts. | Co-extraction of pigments and other non-polar compounds obscures the target sterol signal [1]. | Include a saponification step in sample prep to efficiently remove chlorophylls and lipids [1]. | The heat reflux and saponification process efficiently cleans up the crude extract for subsequent analysis [1]. |
A validated HPLC-DAD method is efficient for this purpose [5]. Key validation parameters from an established method include:
High-Speed Countercurrent Chromatography (HSCCC) is highly effective [1]. It is a support-free liquid-liquid chromatography technique that avoids irreversible adsorption of samples.
This is often due to incomplete derivatization of the hydroxyl group on the sterol. Ensure that:
For a visual overview of the entire process from raw material to analysis, please refer to the workflow below.
Sample Collection and Extraction [6] [5]
Sample Cleanup via Saponification [1]
Analysis and Purification
When encountering unknown interfering peaks, Atmospheric Pressure Chemical Ionization Tandem Mass Spectrometry (APCI-MS/MS) can be a powerful tool for structural elucidation [7].
The table below summarizes the key quantitative findings from a pharmacokinetic study in rats, which serves as the foundational data for understanding its excretion [1].
| Parameter | Value / Finding | Experimental Notes |
|---|---|---|
| Primary Excretion Route | Feces | Accounts for the majority of the eliminated compound [1]. |
| Oral Bioavailability | 0.74% | Indicates very poor absorption into the systemic circulation [1]. |
| Elimination Profile | Slow | Suggests a prolonged retention time in the body [1]. |
| Analytical Method | GC-MS | Used a TG-5 capillary column to separate fucosterol from its isomer, Δ5-avenasterol, derived from feed [1]. |
| Linear Range (Plasma) | 0.300 - 18.0 μg/mL | ( R^2 = 0.9960 ) [1]. |
| Linear Range (Urine) | 0.0500 - 2.50 μg/mL | ( R^2 = 0.9963 ) [1]. |
| Linear Range (Feces) | 0.100 - 8.00 μg/mg | ( R^2 = 0.9923 ) [1]. |
The following diagram illustrates the overall journey and excretion of this compound based on the available data:
This compound's Absorption, Distribution, Metabolism, and Excretion (ADME) Pathway
Here are solutions to common experimental challenges based on published research.
Q: My in vivo studies show very low plasma concentration of this compound. Is this an error, or an expected result?
A: This is an expected finding. The pharmacokinetic study in rats determined the absolute oral bioavailability to be only 0.74%, confirming that this compound is very poorly absorbed [1]. Your results are consistent with the literature.
Troubleshooting Checklist:
Q: What is a reliable method to isolate this compound from brown algae for my experiments?
A: The general workflow involves extraction, fractionation, and purification. While specific protocols vary, the following established steps can guide you [2]:
Experimental Protocol:
General Workflow for this compound Isolation from Algae
Key Steps Explained:
| HPLC Validation Parameter | Result / Value | Experimental Details |
|---|---|---|
| Specificity (Retention Time) | 8.5 minutes | Kinetex C18 column (4.6 mm x 100 mm, 2.6 μm) [2] |
| Linearity (R²) | 0.9998 | Concentration range: 3.91 - 125.00 μg mL⁻¹ [2] |
| Limit of Detection (LOD) | 3.20 μg mL⁻¹ | - |
| Limit of Quantification (LOQ) | 9.77 μg mL⁻¹ | - |
| Accuracy (Recovery) | 90 - 110% | For intra-day and inter-day variation [2] |
| Precision (RSD) | 1.07% | - |
| Problem | Possible Causes | Recommended Solutions |
|---|---|---|
| Low yield after extraction | Inefficient solvent, short extraction time, wrong algal species. | Use 70% EtOH [3] [4]; employ ultrasound assistance [2]; ensure raw material is a high-fucosterol species (see table below). |
| Poor separation during chromatography | Incorrect solvent gradient, overloading of the column, degraded silica gel. | Optimize the n-hexane:ethyl acetate gradient (e.g., 60:40) [2]; reduce sample load on the column; ensure silica gel is active. |
| Low purity after recrystallization | Ineffective recrystallization solvent, fast crystallization rate. | Use MeOH for recrystallization [2]; allow slow crystallization at room temperature or 4°C. |
| HPLC peaks are broad or asymmetric | Column contamination, incorrect mobile phase pH, column degradation. | Filter samples (0.45 μm) [2]; use a mobile phase modifier like 0.1% acetic acid [2]; condition and maintain the HPLC column properly. |
Q1: Which algal species are recommended as high-yielding sources of this compound? The this compound content varies significantly among species. Research on algae from Ulleungdo, Korea, found the following levels in 70% ethanol extracts [2]:
| Algal Species | This compound Content (mg per gram of dry extract) |
|---|---|
| Desmarestia tabacoides | 81.67 |
| Agarum clathratum | 78.70 |
| Sargassum miyabei | Used for isolation and method development |
| Sargassum horneri | Successfully used for isolation [3] [4] |
Q2: What are the documented bioactivities of purified this compound relevant to drug development? this compound has demonstrated a wide range of pharmacological activities in pre-clinical studies, making it a promising candidate for nutraceutical and pharmaceutical development. Reported activities include [5] [6] [3]:
Q3: What is known about the safety and toxicity of this compound? According to a systematic review, this compound exhibits low toxicity in various animal and human cell lines, as well as in animal models [6]. However, it is crucial to note that clinical studies on the safety and toxicity of this compound in humans are still lacking and are a necessary next step before its widespread development in the industry [6].
The table below summarizes the cholesterol-lowering data for the most well-researched phytosterols. A consistent finding across studies is that a daily intake of about 2 grams of phytosterols can reduce LDL cholesterol by an average of 8-10% [1] [2] [3].
| Phytosterol | Common Dietary Sources | Typical Daily Intake (Western Diet) | Average LDL-C Reduction (at ~2 g/day) | Key Characteristics & Notes |
|---|---|---|---|---|
| β-Sitosterol | Vegetable oils, nuts, cereals [1] [2] | ~60-70% of total phytosterol intake [2] | ~10% [1] | The most abundant dietary phytosterol [2]. |
| Campesterol | Vegetable oils, nuts, cereals [1] [2] | ~16% of total phytosterol intake [2] | ~10% [1] | Often used as a blood marker for cholesterol absorption [4]. |
| Stigmasterol | Vegetable oils, nuts, cereals [1] [2] | ~10% of total phytosterol intake [2] | ~10% [1] | Proposed role as a "stress sterol" in plants; its C22 double bond influences membrane fluidity [5]. |
| Plant Stanols (e.g., Sitostanol) | Cereals (wheat, rye); minimal in diet [3] | ~20 mg/day [3] | ~10% [1] [3] | Saturated derivatives; absorption is significantly lower (<0.2%) than plant sterols [1] [6]. | | Fucosterol | Seaweed, algae [7] | Not quantified in search results | Data missing | Limited to in vitro and animal studies; human clinical data on cholesterol-lowering is lacking [8]. |
The primary mechanism by which phytosterols reduce cholesterol is through the inhibition of intestinal cholesterol absorption. The diagram below illustrates the key pathways and where phytosterols, including this compound, are believed to act.
The mechanisms targeted by phytosterols include:
To generate comparative data, researchers typically employ the following methodologies, progressing from in vitro models to human trials.
| Experiment Type | Core Methodology | Key Measured Endpoints |
|---|
| In Vitro Models | Use human intestinal cell lines (e.g., Caco-2). Cells are exposed to sterols delivered in micelles or complexed with cyclodextrin [8]. | • Apical cholesterol uptake. • Basolateral cholesterol secretion. • Gene/protein expression (e.g., NPC1L1, ABCG5/G8, ABCA1) [8] [7]. • Generation of oxysterols like 27-HC [8]. | | Animal Studies | Hypercholesterolemic animal models (e.g., hamsters, mice) are fed a controlled diet with or without the test phytosterol for several weeks [7] [9]. | • Plasma total cholesterol, LDL-C, HDL-C, triglycerides. • Fecal neutral sterol excretion. • Hepatic cholesterol content. • mRNA expression of key genes in intestine and liver. | | Human Clinical Trials | Randomized, placebo-controlled, parallel or crossover studies. Participants (often hypercholesterolemic) consume a controlled diet with a functional food or supplement providing ~2 g/day of the phytosterol for 4-12 weeks [1] [9]. | • Primary: Percent change in plasma LDL-C concentration. • Secondary: Changes in total cholesterol, HDL-C, triglycerides, plasma phytosterol levels (campesterol, sitosterol) as safety markers. |
To advance a direct comparison, your guide could note that future research should prioritize head-to-head in vitro and animal studies that simultaneously evaluate this compound and other phytosterols using the standardized protocols outlined above, with a particular focus on its potency in inhibiting 27-HC generation and modulating key intestinal transporters.
This compound (24-ethylidene cholesterol) is a prominent phytosterol predominantly found in marine macroalgae, particularly brown seaweeds (Phaeophyceae). This bioactive compound features a tetracyclic cyclopenta(α)phenanthrene structure with an aliphatic side chain at C17 and a hydroxyl group at C3, chemically represented as C₂₉H₄₈O [1] [2]. This compound serves as a crucial structural component in algal cell membranes, where it regulates membrane fluidity and permeability, similar to cholesterol in mammalian cells [3]. The significance of this compound extends beyond its physiological role in algae to encompass substantial bioactive potential in pharmaceutical and nutraceutical applications, demonstrating diverse therapeutic properties including antioxidant, anti-inflammatory, antidiabetic, and anti-osteoporotic activities [1] [2].
The distribution of this compound across algal species exhibits considerable taxonomic variation, with brown algae generally containing higher concentrations compared to green and red macroalgae [1]. In brown macroalgae, this compound typically comprises 65-98% of the total sterol content, establishing it as the dominant sterol in many species [1] [4]. For instance, analytical studies have revealed that Ecklonia radiata contains this compound concentrations ranging between 312.0 μg/g dry weight in leaves and 378.1 μg/g dry weight in stipes, representing 98.6-98.9% of total sterols [1]. Similarly, species from the genera Himanthalia, Undaria, and Laminaria demonstrate this compound predominance, accounting for 83-97% of their total sterol profiles [1] [4].
Table 1: Fundamental Characteristics of this compound
| Property | Description |
|---|---|
| Chemical Name | 24-Ethylidene cholesterol |
| Molecular Formula | C₂₉H₄₈O |
| Chemical Structure | Tetracyclic cyclopenta(α)phenanthrene with hydroxyl group at C3 and ethylidene group at C24 |
| Primary Natural Sources | Brown marine macroalgae (Phaeophyceae) |
| Content in Brown Algae | 65-98% of total sterol content |
| Solubility | Soluble in organic solvents (methanol, ethanol, n-hexane, chloroform) |
| Detection Methods | HPLC, NMR (¹H & ¹³C), MS, TLC |
Comprehensive analysis of this compound content across multiple algal species reveals substantial interspecies variation, with concentrations spanning nearly two orders of magnitude. A systematic investigation evaluating eleven algal species from Ulleungdo, Korea demonstrated that This compound content ranged from 0.22 to 81.67 mg per gram of dry extract weight [5]. This remarkable variation underscores the importance of species selection in sourcing this compound for research or commercial applications. The highest yields were obtained from 70% ethanol extracts, which proved to be the most effective extraction solvent for recovering this compound from algal biomass [5] [6].
Among the species evaluated, Desmarestia tabacoides emerged as the most promising source, containing a remarkable 81.67 mg/g of this compound in its 70% ethanol extract [5]. This was closely followed by Agarum clathratum at 78.70 mg/g, establishing these two species as preeminent sources for this compound isolation. Other notable species include Sargassum horneri and Ecklonia cava, which demonstrated substantial this compound concentrations of 13.27 mg/g and 7.18 mg/g, respectively [5]. The concentrations in these high-yielding species significantly exceed those reported in commonly studied brown algae, suggesting their potential as superior alternatives for this compound production.
Table 2: this compound Content in 70% Ethanol Extracts of Various Algal Species
| Algal Species | This compound Content (mg/g dry extract) | Class/Family |
|---|---|---|
| Desmarestia tabacoides | 81.67 | Phaeophyceae |
| Agarum clathratum | 78.70 | Phaeophyceae |
| Sargassum horneri | 13.27 | Phaeophyceae |
| Ecklonia cava | 7.18 | Phaeophyceae |
| Sporochnus radiciformis | 5.00 | Phaeophyceae |
| Eisenia bicyclis | 4.92 | Phaeophyceae |
| Sargassum serratifolium | 3.12 | Phaeophyceae |
| Myagropsis myagroides | 1.71 | Phaeophyceae |
| Dictyopteris divaricata | 1.23 | Phaeophyceae |
| Codium fragile | 0.50 | Chlorophyceae |
| Caulerpa okamurae | 0.22 | Chlorophyceae |
The quantitative analysis clearly demonstrates the prevalence of this compound in brown algae (Phaeophyceae) compared to green algae (Chlorophyceae) [5]. The two green algal species included in the study, Codium fragile and Caulerpa okamurae, registered the lowest this compound concentrations at 0.50 mg/g and 0.22 mg/g, respectively. This taxonomic pattern aligns with the established understanding that this compound serves as a principal sterol in brown seaweeds while being less abundant in other algal classes [1] [4]. Beyond taxonomic classification, additional factors such as geographical origin, harvest season, and environmental conditions significantly influence this compound content, though these variables were controlled in the comparative analysis through standardized collection and processing protocols [5].
Standardized sample preparation is crucial for accurate this compound quantification across algal species. The established protocol begins with comprehensive processing of algal biomass: fresh algal samples should be thoroughly washed with running water to remove epiphytic organisms and debris, followed by air-drying at room temperature and pulverization using a laboratory mill [6]. The resulting algal powder is typically extracted with 70% ethanol employing sonication for 1 hour, repeated three times to ensure exhaustive extraction [5]. This sonication-assisted extraction technique enhances cell wall disruption and improves compound recovery. The combined extracts are subsequently concentrated under reduced pressure using a rotary evaporator, yielding a crude ethanolic extract ready for further analysis [5] [6].
For this compound isolation, the concentrated crude extract undergoes sequential liquid-liquid partitioning using solvents of increasing polarity. The extract is first suspended in water and systematically partitioned with n-hexane, chloroform, ethyl acetate, and n-butanol [5]. The n-hexane fraction, which contains the majority of sterolic compounds, is then subjected to medium-pressure liquid chromatography (MPLC) using a gradient solvent system (100% n-hexane to 100% ethyl acetate) to yield multiple subfractions [5]. The this compound-rich subfraction is further purified through repeated MPLC with a modified gradient system (70% n-hexane to 100% ethyl acetate), followed by recrystallization with methanol to obtain high-purity this compound [5]. The structural identity of isolated this compound must be confirmed through spectroscopic techniques including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy [5] [6].
High-performance liquid chromatography (HPLC) represents the most widely employed analytical technique for precise this compound quantification. The optimized HPLC conditions utilize a reversed-phase C18 column (Kinetex C18, 4.6 mm × 100 mm, 2.6 μm) maintained at 25°C [5]. The mobile phase consists of methanol (solvent A) and 0.1% acetic acid in water (solvent B) with a gradient elution program: from 50% to 0% B over 5 minutes, followed by isocratic elution at 0% B for 10 minutes [5]. The flow rate is maintained at 1 mL/min with detection wavelength set at 210 nm, and the injection volume standardized at 10 μL [5]. All analyses should be performed in triplicate to ensure statistical reliability.
The HPLC method requires rigorous validation to guarantee analytical reliability, encompassing specificity, linearity, accuracy, and precision assessments [5]. Specificity is confirmed by the sharp peak of this compound at approximately 8.5 minutes with no interfering peaks [5]. Linearity is demonstrated through a calibration curve constructed using six concentration levels (3.91-125.00 μg/mL), typically yielding a correlation coefficient (R²) of 0.9998 [5]. Method sensitivity is evaluated by determining the limit of detection (LOD) and limit of quantification (LOQ), reported at 3.20 μg/mL and 9.77 μg/mL, respectively [5]. Accuracy, assessed through recovery experiments, should fall within 90-110% for both intra-day and inter-day variations, while precision should demonstrate a relative standard deviation (RSD) below 1.07% [5].
The complete experimental process for this compound analysis—from sample collection through quantitative determination—can be visualized as a streamlined workflow encompassing four major phases:
Figure 1: Experimental Workflow for this compound Analysis from Algal Species
This streamlined workflow ensures systematic processing of algal material from initial collection through final quantification, maintaining analytical consistency across species comparisons. The process emphasizes quality control at each stage, particularly through method validation and structural confirmation, to guarantee the reliability of comparative this compound data [5] [6]. Researchers implementing this workflow can adapt specific parameters such as extraction time or HPLC gradient conditions to accommodate particular instrumentation or analytical requirements while maintaining the fundamental sequence of operations.
The substantial interest in this compound quantification across algal species stems from its diverse bioactive properties with significant implications for pharmaceutical and nutraceutical development. Comprehensive research has demonstrated that this compound exhibits multifunctional bioactivities, including anti-inflammatory effects through regulation of NF-κB and MAPK signaling pathways, antioxidant activity via Nrf2/HO-1 pathway activation, and antidiabetic potential through inhibition of α-glucosidase and PTP1B enzymes [6] [1] [2]. Additionally, this compound demonstrates anti-osteoporotic activity by promoting osteoblast differentiation and inhibiting osteoclast formation, hepatoprotective effects against toxin-induced liver damage, and neuroprotective properties against amyloid-induced toxicity [1] [2] [4].
Table 3: Documentated Bioactivities of this compound from Marine Algae
| Bioactivity | Proposed Mechanism of Action | Experimental Models |
|---|---|---|
| Antioxidant | Activation of Nrf2/HO-1 pathway | TNF-α/IFN-γ-stimulated HDF cells [6] |
| Anti-inflammatory | Suppression of NF-κB and MAPK pathways | LPS-stimulated macrophages [1] [2] |
| Antidiabetic | Inhibition of α-glucosidase, PTP1B, aldose reductase | In vitro enzyme assays [1] [4] |
| Anti-osteoporotic | Promotion of osteoblast differentiation | Ovariectomized rat model [4] |
| Hepatoprotective | Enhancement of antioxidant enzyme activities | CCl₄-intoxicated rats [4] |
| Neuroprotective | Protection against amyloid-β toxicity | SH-SY5Y human neuroblastoma cells [1] |
| Anti-obesity | Suppression of adipogenesis via FoxO pathway | 3T3-L1 preadipocytes [1] [2] |
The therapeutic potential of this compound is further supported by its safety profile. Toxicity studies conducted on various biological models—including bacteria, animal cell lines, human cell lines, and whole organisms—have consistently demonstrated low toxicity effects across these systems [1] [2]. Importantly, this compound remains biocompatible with human dermal fibroblasts at concentrations up to 120 μM, indicating a wide safety margin for therapeutic applications [6]. However, it is noteworthy that despite these promising preclinical safety data, comprehensive clinical studies evaluating this compound safety and efficacy in human subjects remain lacking, presenting a critical research gap that must be addressed before widespread pharmaceutical development [1] [2].
The comprehensive comparison of this compound content across algal species provides valuable insights for researchers and industry professionals seeking to optimize This compound sourcing for scientific and commercial applications. The marked interspecies variation, with Desmarestia tabacoides and Agarum clathratum emerging as superior sources, highlights the importance of strategic species selection in this compound research [5]. The standardized HPLC quantification protocol presented in this review offers a robust methodological framework for future comparative studies, ensuring analytical consistency and data reliability across research initiatives [5] [6].
Fucosterol exerts its anti-cancer effects primarily by modulating crucial cellular signaling pathways that control cell growth, survival, and death. The following diagram illustrates two key pathways targeted by this compound in different cancers, as identified in the research.
Diagram Summary: this compound triggers mitochondrial dysfunction and suppresses key pro-survival pathways to induce anti-cancer effects.
A consistent early trigger of this compound-induced apoptosis across studies is the generation of Reactive Oxygen Species (ROS) and a loss of Mitochondrial Membrane Potential (ΔΨm), leading to the activation of caspase enzymes [1] [2]. The diagram above shows how this initial trigger connects to the inhibition of major signaling pathways.
For research reproducibility, here are the core methodologies used in the cited studies to generate the data summarized above.
| Experimental Goal | Key Assays and Protocols | Brief Description |
|---|---|---|
| Cytotoxicity / Anti-proliferation | MTT Assay [1] [2] | Cells treated with a concentration gradient of this compound (e.g., 0-160 µM) for 24-72 hrs. Measures cell metabolic activity as a proxy for viability to calculate IC₅₀. |
| Clonogenic Survival | Colony Formation Assay [1] | A low density of cells is seeded, treated with this compound, and allowed to grow for ~6 days. Colonies are stained and counted to assess long-term reproductive cell death. |
| Apoptosis & Cell Death | DAPI Staining [1] | A fluorescent dye (DAPI) binds to DNA. Treated cells are observed under a fluorescence microscope for classic apoptotic morphology like nuclear condensation and fragmentation. |
| Flow Cytometry (Annexin V/PI) [2] | Cells are stained with Annexin V (binds to phosphatidylserine on the outer membrane of apoptotic cells) and Propidium Iodide (PI, stains dead cells) for quantification by flow cytometry. | |
| ROS & Mitochondrial Health | DCFH-DA & DiOC₆ Staining [1] | Cells are loaded with fluorescent probes: DCFH-DA (measures intracellular ROS levels) and DiOC₆ (measures mitochondrial membrane potential). Changes are quantified via flow cytometry. |
| Cell Cycle Analysis | Propidium Iodide (PI) Staining [1] [2] | Treated cells are fixed, treated with RNase, and stained with PI, which binds to DNA. DNA content is analyzed by flow cytometry to determine the percentage of cells in each cell cycle phase (G1, S, G2/M). |
| Cell Migration | Boyden Chamber / Transwell Assay [1] | Cells are placed in the upper chamber of a transwell insert. A chemoattractant is placed in the lower chamber. This compound's effect on the cells' ability to migrate through a porous membrane is measured. |
| Protein & Pathway Analysis | Western Blotting [1] [2] | Protein lysates from treated cells are separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies to detect changes in protein levels and phosphorylation states (e.g., in PI3K/Akt/mTOR or Raf/MEK/ERK pathways). |
| *In Vivo* Validation | Xenograft Mouse Model [2] | Human lung cancer cells are implanted into immunodeficient mice. This compound is administered, and its ability to inhibit tumor growth and weight is measured over time. |
When evaluating this compound as a potential anti-cancer agent, several important factors emerge from the literature:
The table below consolidates quantitative toxicity data for this compound from various in vitro and in vivo models, providing a basis for comparison with conventional drugs.
| Model System | Tested Concentrations/Doses | Key Toxicity Findings (IC₅₀/LC₅₀/Other) | Comparative Context (Conventional Drugs) | Source Compound |
|---|---|---|---|---|
| HEK293 (Human Embryonic Kidney cells) | 0.1 - 2,000 µg/mL | IC₅₀ = 279.90 µg/mL (24h MTT assay) [1] | Paclitaxel (20 µg/mL) used as a cytotoxic positive control [1]. | This compound (TargetMol Chemicals) [1] |
| Zebrafish Embryos | Not Specified | LC₅₀ = 173.60 µg/mL (Acute toxicity) [1] | Provides an in vivo toxicity benchmark in a whole organism model [1]. | This compound (TargetMol Chemicals) [1] |
| HeLa (Human Cervical Cancer cells) | 0 - 160 µM | IC₅₀ = 40 µM (~16.5 µg/mL) for anti-proliferation [2] | Demonstrates selective toxicity towards cancer cells vs. normal cells [2]. | This compound (Sigma-Aldrich) [2] |
| ES2 & OV90 (Human Ovarian Cancer cells) | 0 - 100 µM | IC₅₀ = 51.4 - 62.4 µM (~21.2 - 25.7 µg/mL) for cell viability [3] | Highlights potency against different cancer cell lines [3]. | This compound [3] |
| Various Human Cancer Cell Lines | 0 - 160 µM | Selective IC₅₀: HeLa (40µM) vs. A-549 Lung (125µM), SNU-5 Gastric (125µM) [2] | Illustrates its selective anti-proliferative effect, being more potent against HeLa cells [2]. | This compound (Sigma-Aldrich) [2] |
For researchers to replicate or assess these studies, here are the methodologies for key experiments cited above.
This compound exerts its bioactivities through multiple pathways. The diagram below integrates key mechanisms identified in the search results, including anti-cancer and anti-inflammatory effects.
The following table summarizes the key molecular targets of fucosterol and the experimental data validating its binding affinity or inhibitory effect.
| Target Protein / Pathway | Experimental Model / Assay | Reported Affinity / Effect | Citation |
|---|---|---|---|
| Interleukin-1β (IL-1β) | Reverse molecular docking | Binding Affinity: -7.4 kcal/mol | [1] |
| Interleukin-6 (IL-6) | Reverse molecular docking | Binding Affinity: -6.3 kcal/mol | [1] |
| Tropomyosin receptor kinase B (TrkB) | In silico molecular simulation | Significant binding affinity | [2] |
| Liver X-receptor-beta (LXR-β) | In silico molecular simulation | Significant binding affinity | [2] |
| Glucocorticoid receptor (GR) | In silico molecular simulation | Significant binding affinity | [2] |
| Toll-like receptor 2/4 (TLR2/4) | In silico molecular simulation | Significant binding affinity | [2] |
| β-secretase (BACE1) | In silico molecular simulation | Significant binding affinity | [2] |
| Growth factor receptor-bound protein 2 (GRB2) | Molecular docking (rigid protein, flexible ligand) | Successfully docked; potential key target for NSCLC | [3] |
| IL-6 Expression | In vitro, LPS-induced HEK293 cells (24h) | IC₅₀: 5.86 μg/mL | [1] |
| IL-1β Expression | In vitro, LPS-induced HEK293 cells (24h) | IC₅₀: 2.59 μg/mL | [1] |
| Protein Tyrosine Phosphatase 1B (PTP1B) | In vitro enzyme inhibition assay | Potent inhibition at low concentrations | [4] |
This table outlines the experimental protocol and key findings from a study on this compound's effects against atherosclerosis.
| Experimental Aspect | Details | | :--- | :--- | | Animal Model | ApoE⁻/⁻ mice on high-fat diet (C57BL/6J background) [5] [6] | | Induction Period | 12 weeks on high-fat diet [5] [6] | | Treatment | This compound (100 mg/kg/day, oral gavage) for 12 weeks, concurrent with diet [6] | | Key In Vitro Model | ox-LDL-treated Human Umbilical Vein Endothelial Cells (HUVECs) [5] [6] | | Key Findings |
For reproducibility, here are the methodologies for some of the key experiments cited.
The network pharmacology and experimental studies suggest this compound exerts effects by modulating multiple pathways. The diagram below illustrates the key signaling pathways involved in its neuroprotective and anti-inflammatory actions.
The diagram shows how this compound's multi-target mechanism:
The core evidence connecting fucosterol to GRB2 comes from a network pharmacology and molecular docking study focused on NSCLC [1].
The table below summarizes the key experimental data and findings from this study:
| Aspect | Experimental Data/Methodology | Key Findings |
|---|---|---|
| Target Prediction | PharmMapper database; 300 predicted targets with z-score > 0; compared with 500 NSCLC-related targets from GeneCards [1]. | GRB2 screened as hub gene; other candidate targets include MAPK1, EGFR, SRC [1]. |
| Pathway Analysis | KEGG pathway enrichment analysis via DAVID 6.8 [1]. | Raf/MEK/ERK signaling pathway significant in treating NSCLC [1]. |
| Binding Affinity | Molecular docking using AutoDock 4; GRB2 structure (PDB: 6SDF); 50 ns molecular dynamics simulation [1]. | This compound showed stable binding to GRB2; complex remained stable during simulation [1]. |
While not directly confirming GRB2 targeting, this compound demonstrates broad anticancer activity in various models, supporting its potential as a therapeutic agent.
| Cancer Type | Proposed Mechanism of Action | Key Experimental Findings |
|---|---|---|
| Cervical Cancer (HeLa cells) [2] | Induces mitochondrial apoptosis; inhibits PI3K/Akt/mTOR pathway; inhibits cell migration. | IC50 of 40 µM; induced ROS and ΔΨm loss; caused G2/M cell cycle arrest [2]. |
| Human Promyelocytic Leukemia (HL-60 cells) [3] | Induces apoptosis. | This compound can induce HL-60 cell apoptosis [3]. |
| Ovarian Cancer [3] | Induces mitochondrial dysfunction and endoplasmic reticulum stress. | Inhibited cell proliferation and cell-cycle progression [3]. |
GRB2 is a crucial adaptor protein in cellular signaling. Understanding its function helps clarify why targeting it is a valuable anticancer strategy.
The following diagram illustrates the central role of GRB2 in signal transduction and how this compound is proposed to interact with this pathway.
The existing data provides a strong foundation but falls short of direct biological confirmation.
The table below summarizes the fucosterol content of various algae and their key associated bioactivities based on experimental models.
| Algal Source | Reported this compound Content | Key Demonstrated Bioactivities (Experimental Model) |
|---|---|---|
| Desmarestia tabacoides (Brown Algae) | 81.67 mg/g dry weight (70% EtOH extract) [1] | Data specific to bioactivity not provided in available source. [1] |
| Agarum clathratum (Brown Algae) | 78.70 mg/g dry weight (70% EtOH extract) [1] | Data specific to bioactivity not provided in available source. [1] |
| Ecklonia radiata (Brown Algae) | 312.0 - 378.1 μg/g dry weight (98.6-98.9% of total sterols) [2] [3] | Data specific to bioactivity not provided in available source. [2] [3] |
| Sargassum fusiforme (Brown Algae) | Dominant sterol (67% of total) [4] [3] | Antioxidant, Anti-osteoarthritic, Anti-inflammatory, Anti-photoaging, Antidiabetic, Hepatoprotective, Algicidal [4] |
| Ecklonia stolonifera (Brown Algae) | Information missing | Antidiabetic, Anti-obesity, Anti-neurological, Hepatoprotective [4] |
| Padina boryana (Brown Algae) | Information missing | Weak antiplasmodial activity (IC⁵⁰: 40 μM) [5] |
| Sargassum spp. (e.g., S. miyabei) (Brown Algae) | Information missing | Anticancer (Cytotoxic to T47D breast cancer and HT29 colon cancer cells) [6] |
| Eisenia bicyclis (Brown Algae) | Information missing | Anti-inflammatory (inhibits COX-2 & iNOS in RAW 264.7 macrophages), Antidiabetic (inhibits aldose reductase) [6] |
| Undaria pinnatifida (Brown Algae) | Dominant sterol (83-97% of total) [3] | Anti-inflammatory (inhibits iNOS, TNF-α, IL-6 in RAW 264.7 macrophages via NF-κB and p38 MAPK) [6] |
This compound exhibits its effects through modulation of specific cellular pathways. The following diagrams and details outline the experimental evidence for its anti-inflammatory, anti-muscle atrophy, and anticancer mechanisms.
This compound reduces inflammation by targeting pro-inflammatory cytokines and signaling pathways.
This compound helps prevent skeletal muscle wasting by balancing protein synthesis and degradation.
This compound can inhibit cancer cell growth by inducing programmed cell death and halting cell division.
The table below summarizes key experimental findings from a pivotal study that investigated the activation of LXRs by this compound.
| Experimental Model | Target / Readout | Key Finding | Reported Efficacy / Potency |
|---|---|---|---|
| Reporter Gene Assay (CV-1 cells) | LXRα Transcriptional Activity | Dose-dependent activation [1] | Significant stimulation [1] |
| Reporter Gene Assay (CV-1 cells) | LXRβ Transcriptional Activity | Dose-dependent activation [1] | Significant stimulation [1] |
| Cell-Free Assay | Co-activator Recruitment | Direct binding and activation of LXR LBD [1] | Response in TR-FRET analysis [1] |
| THP-1 Macrophages | ABCA1, ABCG1, ApoE mRNA | Upregulation of gene expression [1] | Significant induction [1] |
| THP-1 Macrophages | Cholesterol Efflux | Functional increase in efflux to ApoA-I [1] | Significant increase [1] |
| Caco-2 Intestinal Cells | NPC1L1 and ABCA1 mRNA | Regulation of cholesterol absorption/efflux genes [1] | Significant regulation [1] |
| HepG2 Liver Cells | Cellular Triglyceride Accumulation | No significant induction [1] | Attributed to upregulation of Insig-2a [1] |
A separate system pharmacology analysis also identified LXR-β (NR1H2) as a predicted target of this compound, supporting its role in modulating cholesterol homeostasis and neuroinflammation pathways relevant to neurodegenerative diseases [2].
To help you evaluate and potentially replicate these findings, here are the methodologies from the key study.
The diagram below illustrates the key mechanisms by which this compound, as an LXR agonist, regulates cholesterol homeostasis in different cell types, based on the experimental data.
This diagram synthesizes the experimental data, showing how this compound's activation of LXRs leads to a coordinated response across different tissues to promote reverse cholesterol transport without significantly increasing hepatic triglycerides [1].
For researchers and drug development professionals, the data presents a clear profile: